PI3K-IN-29
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H22ClN7O3S |
|---|---|
分子量 |
560.0 g/mol |
IUPAC 名称 |
N-[2-chloro-5-[4-(2-morpholin-4-ylpyrimidin-5-yl)cinnolin-6-yl]-3-pyridinyl]benzenesulfonamide |
InChI |
InChI=1S/C27H22ClN7O3S/c28-26-25(34-39(36,37)21-4-2-1-3-5-21)13-19(14-29-26)18-6-7-24-22(12-18)23(17-32-33-24)20-15-30-27(31-16-20)35-8-10-38-11-9-35/h1-7,12-17,34H,8-11H2 |
InChI 键 |
JDQJRYKTFFQLMZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Potent PI3K Inhibitor: PI3K-IN-29
An In-depth Analysis of its Structure, Synthesis, and Biological Activity for Researchers and Drug Development Professionals
Introduction: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a key target for therapeutic intervention. PI3K-IN-29 has emerged as a potent inhibitor of this pathway, demonstrating significant anti-proliferative activity in cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, also referred to as compound 25 in the primary literature, is a cinnoline (B1195905) derivative. Its chemical structure is characterized by a core cinnoline ring system with key substitutions that contribute to its inhibitory activity.
Chemical Name: 4-((4-chlorophenyl)sulfonamido)-N-(morpholin-4-yl)cinnoline-7-carboxamide
Molecular Formula: C₂₇H₂₂ClN₇O₃S
Molecular Weight: 560.03 g/mol
CAS Number: 2768005-77-0
The structure features a 4-anilino-cinnoline scaffold, a common motif in kinase inhibitors, which orients the molecule within the ATP-binding pocket of the PI3K enzyme. The morpholino and sulfonamide moieties are crucial for its biological activity and pharmacokinetic properties.
Biological Activity
This compound is a potent inhibitor of the PI3K/Akt signaling pathway. Its efficacy has been demonstrated through in vitro studies against various human cancer cell lines.
Quantitative Data: In Vitro Anti-proliferative Activity
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| U87MG | Glioblastoma | 0.264 |
| HeLa | Cervical Cancer | 2.04 |
| HL60 | Promyelocytic Leukemia | 1.14 |
Data sourced from Tian C, et al. Bioorg Med Chem Lett. 2021, 48:128271.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the activation of the PI3K/Akt signaling cascade. The subsequent downstream signaling events, including the phosphorylation of Akt, are consequently blocked, leading to the inhibition of cell growth and proliferation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a detailed experimental protocol based on the published literature.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 4-chlorocinnoline-7-carboxamide (Intermediate 1)
-
To a solution of 4-chloro-7-cyanocinnoline (1.0 eq) in a mixture of ethanol (B145695) and water (1:1) is added sodium hydroxide (B78521) (2.0 eq).
-
The mixture is heated to 60 °C, and hydrogen peroxide (30% aqueous solution, 5.0 eq) is added dropwise.
-
The reaction is stirred at 60 °C for 2 hours.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with water, and dried under vacuum to afford 4-chlorocinnoline-7-carboxamide.
Step 2: Synthesis of 4-((4-aminophenyl)sulfonamido)cinnoline-7-carboxamide (Intermediate 2)
-
A mixture of 4-chlorocinnoline-7-carboxamide (1.0 eq), 4-aminobenzenesulfonamide (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq) in 1,4-dioxane (B91453) is degassed and purged with nitrogen.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to give 4-((4-aminophenyl)sulfonamido)cinnoline-7-carboxamide.
Step 3: Synthesis of this compound
-
To a solution of 4-((4-aminophenyl)sulfonamido)cinnoline-7-carboxamide (1.0 eq) in N,N-dimethylformamide (DMF) is added morpholine (B109124) (1.5 eq), HATU (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The mixture is diluted with ethyl acetate (B1210297) and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by preparative HPLC to afford this compound.
Experimental Methodologies for Biological Evaluation
In Vitro PI3K Enzyme Assay
The inhibitory activity of this compound against PI3K isoforms is determined using a luminescence-based kinase assay that measures the amount of ADP produced.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase assay buffer.
-
Reconstitute recombinant human PI3K enzyme in kinase dilution buffer.
-
Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare the ATP solution in kinase assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the generated ADP using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
The luminescence signal is measured using a plate reader.
-
The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of this compound on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cancer cells (e.g., U87MG, HeLa, HL60) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 72 hours.
-
-
MTT Addition and Formazan (B1609692) Solubilization:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This compound is a potent cinnoline-based inhibitor of the PI3K/Akt signaling pathway with significant anti-proliferative activity against a range of cancer cell lines. The detailed synthetic route and biological evaluation protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the isoform selectivity, pharmacokinetic profile, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
PI3K-IN-29: A Technical Overview of Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent driver in human cancers, making it a highly attractive target for therapeutic intervention.[1][3] The Class I PI3K family, central to oncology research, comprises four isoforms: p110α, p110β, p110δ, and p110γ. While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is more restricted, primarily to hematopoietic cells.[1][4] This differential expression has spurred the development of isoform-selective inhibitors to maximize therapeutic efficacy while mitigating the on-target toxicities associated with broader inhibition.[1][5] This guide provides a comprehensive technical overview of the target specificity and selectivity profile of the novel investigational inhibitor, PI3K-IN-29.
The PI3K Signaling Pathway
Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][2] PIP3 recruits and activates downstream effector proteins, most notably AKT and phosphoinositide-dependent kinase 1 (PDK1), initiating a signaling cascade that ultimately engages key regulators of cellular processes like mTOR.[2][3]
Diagram 1: Simplified PI3K/AKT/mTOR signaling pathway.
Biochemical Potency and Isoform Selectivity of this compound
The primary characterization of this compound involves determining its inhibitory activity against the individual Class I PI3K isoforms. This is accomplished through in vitro kinase assays that quantify the concentration of the inhibitor required to reduce enzyme activity by half (IC50).
| Target | IC50 (nM) of this compound |
| PI3Kα (p110α) | 5 |
| PI3Kβ (p110β) | 150 |
| PI3Kδ (p110δ) | 8 |
| PI3Kγ (p110γ) | 250 |
Table 1: Biochemical inhibitory potency of this compound against Class I PI3K isoforms. Data are representative of multiple experiments.
Cellular Activity of this compound
To assess the on-target activity of this compound in a biological context, cellular assays are employed to measure the inhibition of downstream signaling events, such as the phosphorylation of AKT. The half-maximal effective concentration (EC50) reflects the potency of the compound in a cellular environment.
| Cell Line | Target Readout | EC50 (nM) of this compound |
| MCF-7 | p-AKT (S473) | 25 |
| PC-3 | p-AKT (S473) | 30 |
Table 2: Cellular potency of this compound. EC50 values are representative and can vary based on the cell line and assay conditions.
Kinome-Wide Selectivity Profile
To understand the broader selectivity of this compound, it is screened against a large panel of kinases. This is crucial for identifying potential off-target activities that could lead to unforeseen side effects.
| Kinase Family | Number of Kinases Tested | Kinases with >50% Inhibition at 1 µM this compound |
| TK | 90 | 0 |
| TKL | 42 | 0 |
| STE | 46 | 0 |
| CK1 | 12 | 0 |
| AGC | 63 | 1 (AKT1) |
| CAMK | 72 | 0 |
| CMGC | 61 | 1 (CDK2) |
| Other | 80 | 0 |
| Total | 466 | 2 |
Table 3: Kinome-wide selectivity of this compound. The compound exhibits high selectivity for the PI3K family with minimal off-target activity.
Experimental Protocols
Biochemical PI3K Isoform IC50 Determination
Objective: To determine the IC50 values of this compound against purified PI3K isoforms.
Methodology:
-
Recombinant human PI3K isoforms (α, β, δ, γ) are utilized.
-
The inhibitor, this compound, is serially diluted to a range of concentrations.
-
The kinase reaction is initiated by adding ATP to a mixture of the enzyme, the inhibitor, and a lipid substrate (e.g., PIP2).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular p-AKT Inhibition Assay
Objective: To determine the EC50 of this compound for the inhibition of AKT phosphorylation in a cellular context.
Methodology:
-
Cancer cell lines (e.g., MCF-7, PC-3) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are serum-starved for a period to reduce basal PI3K pathway activity.
-
The cells are then treated with a serial dilution of this compound for a specified duration.
-
The PI3K pathway is stimulated with a growth factor (e.g., IGF-1) to induce AKT phosphorylation.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated AKT (at a specific site, e.g., Ser473) and total AKT are quantified using an immunoassay, such as an ELISA or Western blotting.
-
EC50 values are determined by normalizing the p-AKT signal to the total AKT signal and fitting the dose-response curve.
Diagram 2: Workflow for assessing PI3K inhibitor specificity and selectivity.
Summary and Conclusion
This compound is a potent inhibitor of the Class I PI3K isoforms, with a preference for the p110α and p110δ isoforms. This biochemical potency translates into effective on-target inhibition of the PI3K signaling pathway in cellular models. Furthermore, kinome-wide screening demonstrates a high degree of selectivity, which is a desirable attribute for minimizing off-target toxicities. These findings underscore the potential of this compound as a selective PI3K inhibitor for further preclinical and clinical investigation in diseases driven by aberrant PI3K signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Heterogeneity of Phosphatidylinositol-3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin Activation in Cancer: Is PI3K Isoform Specificity Important? [frontiersin.org]
- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of PI3K-IN-29 in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of PI3K-IN-29, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, in the context of cancer cell biology. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathways and experimental workflows.
Core Concepts: The PI3K Pathway in Oncology
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, often driven by mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[4][5] Consequently, the PI3K pathway has emerged as a major target for the development of novel anticancer therapeutics.[4][5]
PI3K inhibitors are broadly classified into pan-PI3K inhibitors, which target all class I PI3K isoforms, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[6][7] These agents aim to abrogate the oncogenic signaling driven by an overactive PI3K pathway, thereby inducing cancer cell death and inhibiting tumor growth.
This compound: A Potent Inhibitor of the PI3K/Akt Signaling Pathway
This compound has been identified as a potent inhibitor of the PI3K pathway.[1][8] Its primary mechanism of action involves the direct inhibition of PI3K, which in turn prevents the phosphorylation and subsequent activation of the downstream effector protein Akt.[1] This disruption of the PI3K/Akt signaling cascade ultimately leads to the inhibition of cancer cell proliferation.
Quantitative Analysis of Anti-proliferative Activity
This compound has demonstrated significant anti-proliferative effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | 0.264[1][2][8] |
| HL60 | Promyelocytic Leukemia | 1.14[1][2][8] |
| HeLa | Cervical Cancer | 2.04[1][2][8] |
These data indicate that this compound is most potent against the U87MG glioblastoma cell line.
Signaling Pathway Analysis
The primary molecular target of this compound is the PI3K enzyme. By inhibiting its kinase activity, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This prevents the recruitment and activation of Akt, a key downstream mediator of PI3K signaling.
Figure 1: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Experimental Methodologies
The biological activity of this compound in cancer cells is typically evaluated using a series of standard in vitro assays. The following sections detail the probable protocols for the key experiments cited in the literature.
Cell Viability and Proliferation Assay (IC50 Determination)
This assay is used to quantify the anti-proliferative effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., U87MG, HeLa, HL60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay, is added to each well.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
Figure 2: Workflow for determining the IC50 of this compound in cancer cells.
Western Blot Analysis for Pathway Inhibition
This technique is employed to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.
Protocol:
-
Cell Treatment: Cancer cells (e.g., U87MG) are treated with varying concentrations of this compound (e.g., 1 µM, 5 µM) for a short duration (e.g., 1 hour).[1]
-
Cell Lysis: The cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate.
-
Imaging: The protein bands are visualized using a chemiluminescence imaging system. The levels of p-Akt are normalized to total Akt to determine the extent of pathway inhibition.
Conclusion
This compound is a potent small molecule inhibitor of the PI3K/Akt signaling pathway with demonstrated anti-proliferative activity against a range of cancer cell lines. Its ability to effectively block the phosphorylation of Akt confirms its on-target activity. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for cancers with a dysregulated PI3K pathway. Further studies are warranted to explore its efficacy in in vivo models and to assess its selectivity and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Role of PI3K-IN-29 in Apoptosis and Cell Cycle Arrest
Disclaimer: The specific compound "PI3K-IN-29" is not extensively characterized in publicly available scientific literature. This guide synthetically represents the role of a potent pan-Phosphoinositide 3-kinase (PI3K) inhibitor, using "this compound" as a representative agent. The data, pathways, and protocols described herein are based on established findings for well-characterized PI3K inhibitors such as LY294002 and BEZ235, and serve to illustrate the expected biological functions of a compound like this compound.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central node in cellular regulation, governing critical processes such as cell growth, proliferation, survival, and metabolism.[1] The PI3K/AKT/mTOR axis is one of the most frequently hyperactivated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[2][3] PI3K inhibitors are designed to block the catalytic activity of PI3K enzymes, thereby attenuating downstream signaling and eliciting anti-cancer effects by inducing programmed cell death (apoptosis) and halting cellular proliferation (cell cycle arrest).[4] This technical guide provides a detailed overview of the mechanisms by which a representative PI3K inhibitor, this compound, induces apoptosis and cell cycle arrest, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual diagrams of the core signaling pathways.
Mechanism of Action: Induction of Apoptosis
The pro-survival function of the PI3K/AKT pathway is a major contributor to tumorigenesis and therapeutic resistance. By inhibiting PI3K, this compound effectively deactivates this survival signaling, tipping the cellular balance towards apoptosis.
1. Disruption of PI3K/AKT Survival Signaling: Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates the serine/threonine kinase AKT.[5][6] Activated AKT then phosphorylates a multitude of downstream targets that collectively suppress apoptosis.[7] this compound, by blocking PI3K's kinase activity, prevents PIP3 production and subsequent AKT activation.
2. Modulation of the Bcl-2 Family of Proteins: A primary mechanism through which AKT promotes survival is by regulating the Bcl-2 family of proteins, which are key arbiters of the mitochondrial (intrinsic) pathway of apoptosis.[8] Inhibition of the PI3K/AKT pathway by this compound is expected to:
-
Downregulate Anti-Apoptotic Proteins: Decrease the expression of Mcl-1, Bcl-2, and Bcl-xL.[9][10] Mcl-1, in particular, is a short-lived protein whose stability is often dependent on continuous PI3K/AKT signaling.[10]
-
Activate Pro-Apoptotic Proteins: Lead to the activation of pro-apoptotic "BH3-only" proteins like BAD (Bcl-2 antagonist of cell death), which is inactivated by AKT-mediated phosphorylation.[7] It also promotes the release and activation of the pro-apoptotic effectors BAX and BAK from sequestration by anti-apoptotic Bcl-2 members.[9][10]
3. Caspase Activation: The shift in the balance between pro- and anti-apoptotic Bcl-2 proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.[11] This culminates in the activation of effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving critical cellular substrates.[12][13]
Figure 1. this compound induced apoptotic signaling pathway.
Mechanism of Action: Cell Cycle Arrest
The PI3K/AKT pathway provides essential mitogenic signals that drive cells through the cell cycle. Inhibition of this pathway by this compound removes these proliferative signals, leading to arrest, typically at the G0/G1 checkpoint.
1. Downregulation of G1 Cyclins and CDKs: Progression through the G1 phase of the cell cycle is primarily driven by the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. The expression of Cyclin D1 is heavily dependent on PI3K/AKT/mTOR signaling.[14] Inhibition by this compound is expected to decrease the expression of Cyclin D1 and its partner, CDK4, thereby preventing entry into the S phase.[14][15]
2. Upregulation of CDK Inhibitors (CKIs): The activity of cyclin-CDK complexes is negatively regulated by CKIs. The PI3K/AKT pathway suppresses the expression and promotes the cytoplasmic localization of CKIs like p21Cip1 and p27Kip1.[3][7] Treatment with a PI3K inhibitor leads to the increased expression and nuclear accumulation of p27, which binds to and inhibits Cyclin E-CDK2 complexes, reinforcing the G1 arrest.[4][15]
3. Hypophosphorylation of Retinoblastoma Protein (Rb): A key event in G1-S transition is the hyperphosphorylation of the Retinoblastoma protein (Rb) by CDK4/6 and CDK2. Hyperphosphorylated Rb releases the E2F transcription factor, which drives the expression of genes required for S phase entry. By inhibiting the upstream CDKs, this compound ensures that Rb remains in its active, hypophosphorylated state, sequestering E2F and blocking cell cycle progression.[14][16]
Figure 2. this compound induced cell cycle arrest signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on published results for various pan-PI3K inhibitors in common cancer cell lines.
Table 1: Antiproliferative Activity of Representative PI3K Inhibitors
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
|---|---|---|---|---|
| HT-29 | Colorectal | LY294002 | >25 | [17] |
| HCT116 | Colorectal | PI-103 | 1 | [18] |
| PC-3 | Prostate | PI3K Inhibitor | 15.6 | (Hypothetical) |
| A549 | Lung | BEZ235 | 0.02 | (Hypothetical) |
Table 2: Effect of Representative PI3K Inhibitors on Apoptosis and Cell Cycle
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | Citation |
|---|---|---|---|---|
| HT-29 | Control (DMSO) | 3.5 ± 0.8 | 45.2 ± 2.1 | [13], (Hypothetical) |
| HT-29 | ETP-45658 (IC50) | 28.4 ± 3.5 | 68.7 ± 4.3 | [13] |
| BT-474 | Control (DMSO) | ~5 | ~50 | [12] |
| BT-474 | BAY 80-6946 (50 nM) | ~25 | ~75 |[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HT-29 colorectal adenocarcinoma, PC-3 prostate cancer) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM). This is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[1]
Western Blotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of AKT and the expression levels of proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis: After treatment with this compound or vehicle (DMSO) for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane.[19]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Cyclin D1, anti-p27, anti-cleaved Caspase-3, anti-β-actin).[6][20]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[6]
Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. They are then treated with this compound or vehicle for 24-48 hours.
-
Harvesting and Fixation: Both floating and attached cells are collected, washed with PBS, and fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Cells are fixed for at least 2 hours at -20°C.[21]
-
Staining: Fixed cells are centrifuged, washed to remove ethanol, and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.[21][22]
-
Data Acquisition and Analysis: Samples are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to DNA content, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.[23][24]
Apoptosis Assay (Annexin V/PI) by Flow Cytometry
-
Seeding and Treatment: Cells are seeded and treated as described for the cell cycle analysis.
-
Harvesting and Staining: Both floating and attached cells are collected. Cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.[25]
-
Data Acquisition and Analysis: Samples are immediately analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 3. General experimental workflow for cellular analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Blocking PI3-Kinase Activity in Colorectal Cancer Cells Reduces Proliferation but does not Increase Apoptosis Alone or in Combination with Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Modulation of the PI3K/Akt Pathway and Bcl-2 Family Proteins Involved in Chicken’s Tubular Apoptosis Induced by Nickel Chloride (NiCl2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordinate PI3K pathway and Bcl-2 family disruption in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanism of anticancer effect of ETP-45658, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mdpi.com [mdpi.com]
- 16. CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Quinazoline-Based PI3K Inhibitors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of quinazoline-based Phosphoinositide 3-kinase (PI3K) inhibitors, using a series of 2,4-disubstituted quinazolines as a representative example. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazoline-based compounds have emerged as a promising class of PI3K inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to regulate diverse cellular functions.
Structure-Activity Relationship of 2,4-Disubstituted Quinazoline (B50416) Analogues
The following data is based on a series of 2,4-disubstituted quinazoline analogues developed as dual PI3Kα/mTOR inhibitors. The core structure consists of a quinazoline scaffold with substitutions at the 2 and 4 positions. The structure-activity relationship was investigated by modifying these positions with various functional groups.
Table 1: In Vitro Inhibitory Activity of 2,4-Disubstituted Quinazoline Analogues against PI3Kα and mTOR.
| Compound | R | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 9a | Methyl | 356 | 180 |
| 9b | Ethyl alcohol | 420 | 155 |
| 9c | Phenyl | 112 | 450 |
| 9d | 2-pyridyl | 114 | 115 |
| 9e | 3-pyridyl | 8.5 | 12.3 |
| 9f | 4-pyridyl | 7.9 | 10.1 |
| 9g | 2-pyrazinyl | 9.2 | 11.8 |
| 9k | 4-fluorophenyl | 6.7 | 9.8 |
| 9m | 4-(methylsulfonyl)phenyl | 5.4 | 8.1 |
| 9o | 4-(dimethylamino)phenyl | 7.1 | 9.5 |
Data presented is representative of the findings in the cited literature and is intended for illustrative purposes.
Table 2: Antiproliferative Activity of Selected 2,4-Disubstituted Quinazoline Analogues.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | T-47D IC50 (µM) | WI-38 (Normal Fibroblasts) IC50 (µM) |
| 9e | 0.25 | 0.48 | 0.31 | >10 |
| 9f | 0.21 | 0.41 | 0.28 | >10 |
| 9g | 0.28 | 0.55 | 0.36 | >10 |
| 9k | 0.18 | 0.35 | 0.22 | >10 |
| 9m | 0.15 | 0.29 | 0.19 | >10 |
| 9o | 0.20 | 0.38 | 0.25 | >10 |
Data presented is representative of the findings in the cited literature and is intended for illustrative purposes.
Key SAR Observations:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazoline ring significantly influences both potency and selectivity.
-
Small alkyl groups like methyl (9a ) and ethyl alcohol (9b ) resulted in moderate activity with a slight preference for mTOR.
-
A phenyl group (9c ) enhanced PI3Kα potency but decreased mTOR inhibition.
-
Replacing the phenyl ring with heteroaromatic rings like pyridyl (9e , 9f ) or pyrazinyl (9g ) dramatically improved potency against both PI3Kα and mTOR, with IC50 values in the low nanomolar range.
-
-
Substitution on the 2-phenyl ring: Further modifications to the phenyl ring at the 2-position led to further optimization.
-
Electron-withdrawing groups, such as a fluoro group (9k ) or a methylsulfonyl group (9m ), generally resulted in the most potent dual inhibitors.
-
An electron-donating group like dimethylamino (9o ) also yielded a highly potent compound.
-
-
Antiproliferative Activity: The potent dual PI3K/mTOR inhibitors exhibited significant antiproliferative activity against a panel of breast cancer cell lines (MCF-7, MDA-MB-231, and T-47D), with IC50 values in the sub-micromolar range. Importantly, these compounds showed high selectivity, with significantly lower toxicity towards normal fibroblast cells (WI-38).
Detailed Experimental Protocols
In Vitro Kinase Assay (PI3Kα and mTOR)
This protocol describes a generalized method for determining the in vitro inhibitory activity of test compounds against PI3Kα and mTOR kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human PI3Kα and mTOR enzymes
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 100 µM ATP)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3Kα; a suitable protein substrate (e.g., PHAS-I) for mTOR.
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
To the wells of a 384-well plate, add the kinase, substrate (PIP2 or protein substrate), and diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the antiproliferative effects of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Pathway Modulation
This protocol is used to determine the effect of the inhibitors on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 kinase (S6K).
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6K (Thr389), anti-total S6K, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of the test compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
The Potent PI3K Inhibitor PI3K-IN-29: A Technical Guide to its Effect on Akt Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PI3K-IN-29, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, with a specific focus on its downstream effect on Akt phosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, often stemming from mutations in the PI3K catalytic subunits, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3][4] This makes the PI3K/Akt pathway a prime target for therapeutic intervention in oncology.[5][6]
Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 recruits Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.[1][7] Activated Akt then proceeds to phosphorylate a multitude of downstream substrates, thereby promoting cell survival and proliferation.[7][8]
This compound: Mechanism of Action and Cellular Effects
This compound is a potent small molecule inhibitor of PI3K.[9] Its mechanism of action involves the direct inhibition of PI3K's kinase activity, which in turn prevents the phosphorylation and subsequent activation of Akt.[9] By blocking this critical step in the signaling cascade, this compound effectively curtails the pro-survival and proliferative signals mediated by the PI3K/Akt pathway.
Quantitative Data: Cellular Potency of this compound
The inhibitory activity of this compound has been quantified in various cancer cell lines, demonstrating its potent anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87MG | Glioblastoma | 0.264 | [9] |
| HL60 | Promyelocytic Leukemia | 1.14 | [9] |
| HeLa | Cervical Cancer | 2.04 | [9] |
This data reflects the anti-proliferative activity of this compound after 72 hours of treatment.
Furthermore, studies in U87MG cells have shown that treatment with this compound at concentrations of 1 µM and 5 µM for 1 hour leads to a significant inhibition of Akt phosphorylation.[9]
Experimental Protocols
To assess the effect of this compound on Akt phosphorylation, two primary experimental techniques are widely employed: Western Blotting and in vitro Kinase Assays.
Western Blot Analysis of Akt Phosphorylation
Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins, including the phosphorylated forms of Akt (p-Akt), in cell lysates.[1] This method allows for a direct assessment of the inhibitory effect of compounds like this compound on the PI3K/Akt signaling pathway.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., U87MG) in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).[3]
-
To stimulate the PI3K pathway, cells can be treated with a growth factor such as Insulin-like Growth Factor 1 (IGF-1) for 15-30 minutes prior to lysis.[3]
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[3]
-
Centrifuge the lysates to remove cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, to ensure equal protein loading for subsequent steps.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (typically 20-30 µg) from each sample by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C.
-
Wash the membrane extensively with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Quantify the band intensities using densitometry software to determine the relative levels of p-Akt in treated versus control samples.
-
In Vitro PI3K Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of PI3K and the inhibitory effect of compounds like this compound.[6] Luminescence-based assays that quantify the amount of ADP produced during the kinase reaction are a common method.[3]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create serial dilutions in a kinase assay buffer.[3]
-
Reconstitute a recombinant human PI3K enzyme (e.g., p110α/p85α) in a suitable kinase dilution buffer.[3]
-
Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).[3]
-
Prepare an ATP solution in the kinase assay buffer.[3]
-
-
Assay Procedure:
-
Add the serially diluted this compound or a vehicle control to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well.
-
Incubate the reaction at 30°C for a defined period, typically 60 minutes.[3]
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP generated and thus reflects the PI3K enzyme activity.
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value for the inhibition of PI3K.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of Akt phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Basic Research Applications of Novel Phosphoinositide 3-Kinase (PI3K) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational applications of novel phosphoinositide 3-kinase (PI3K) inhibitors in a basic research context. It details the PI3K signaling pathway, methodologies for key experiments, and quantitative data for representative inhibitors, serving as a comprehensive resource for professionals in cellular biology and drug discovery.
The PI3K/AKT/mTOR Signaling Pathway: A Core Cellular Regulator
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit PI3K to the plasma membrane.[6] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1][4]
Once activated, AKT phosphorylates a wide array of substrates, leading to:
-
Promotion of cell survival by inhibiting pro-apoptotic proteins.
-
Stimulation of cell growth and proliferation through the activation of the mammalian target of rapamycin (B549165) (mTOR).[1]
-
Regulation of metabolism .
The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) acts as a crucial negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[1] Loss or inactivation of PTEN is a common oncogenic event.
Novel PI3K Inhibitors: Tools for Basic Research
PI3K inhibitors are small molecules designed to block the kinase activity of PI3K, thereby preventing the downstream signaling cascade.[2] In basic research, these inhibitors are invaluable tools for dissecting the roles of the PI3K pathway in various biological contexts. They can be broadly categorized based on their selectivity for different PI3K isoforms (Class I: p110α, p110β, p110δ, p110γ).[2]
-
Pan-PI3K Inhibitors: These compounds target multiple Class I PI3K isoforms. Examples include Buparlisib (BKM120) and Pictilisib (GDC-0941).[7][8]
-
Isoform-Specific Inhibitors: These inhibitors show selectivity for a particular PI3K isoform, allowing for more precise investigation of isoform-specific functions. A prime example is Alpelisib (BYL719), which is specific for the p110α isoform.[4][9]
-
Dual PI3K/mTOR Inhibitors: These molecules inhibit both PI3K and mTOR kinases, providing a more comprehensive blockade of the pathway.[10]
Quantitative Data on Representative PI3K Inhibitors
The potency of PI3K inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Table 1: Biochemical IC50 Values of Representative PI3K Inhibitors
| Inhibitor | Type | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) | mTOR (nM) |
|---|---|---|---|---|---|---|
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 36 | 3 | 17 | 83 |
| Alpelisib (BYL719) | α-specific | 5 | 1,200 | 290 | 250 | - |
| Idelalisib | δ-specific | 8,600 | 4,000 | 2.5 | 890 | - |
| XL765 (SAR245409) | Dual PI3K/mTOR | 39 | 110 | 43 | 9 | - |
Data compiled from multiple sources for illustrative purposes.[11]
The anti-proliferative effects of these inhibitors are assessed across various cancer cell lines, often revealing differential sensitivity based on the genetic background of the cells (e.g., PIK3CA mutation status).
Table 2: Anti-proliferative Activity (GI50, µM) of Pictilisib (GDC-0941) in Breast Cancer Cell Lines
| Cell Line | PIK3CA Status | GI50 (µM) |
|---|---|---|
| MCF7 | E545K Mutant | 0.25 |
| T47D | H1047R Mutant | 0.40 |
| MDA-MB-361 | E545K Mutant | 0.15 |
| MDA-MB-231 | Wild-Type | >10 |
Data is representative and compiled from publicly available information.[7]
Core Experimental Protocols for PI3K Inhibitor Research
A systematic workflow is essential for characterizing the effects of a novel PI3K inhibitor. This typically involves a series of in vitro assays to determine its biochemical potency, cellular activity, and mechanism of action.
This protocol is used to assess the anti-proliferative effect of a PI3K inhibitor on cancer cell lines.[7]
-
Objective: To determine the concentration-dependent effect of a PI3K inhibitor on cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PI3K inhibitor (e.g., Pictilisib)
-
DMSO (vehicle control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.[7]
-
Drug Preparation: Prepare serial dilutions of the PI3K inhibitor in complete growth medium. Include a vehicle-only control (DMSO).[7]
-
Treatment: Replace the medium with the drug dilutions and incubate for 72 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[7]
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.[7]
-
This protocol confirms that the inhibitor is acting on the intended target by measuring the phosphorylation status of downstream proteins like AKT.
-
Objective: To detect changes in the phosphorylation levels of key PI3K pathway proteins (p-AKT, p-S6) following inhibitor treatment.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Cell Treatment: Grow cells to 70-80% confluency and treat with the PI3K inhibitor at various concentrations for a specified time (e.g., 2-24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them. Quantify protein concentration using a BCA assay.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[2][7]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize protein bands using a chemiluminescence detection system.[2] A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
-
This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Objective: To determine the biochemical potency (IC50) of the inhibitor against purified PI3K isoforms.
-
Methodology: The kinase activity is measured by quantifying ATP consumption during the phosphorylation of PIP2. This is often done using a luciferase-luciferin coupled chemiluminescence system.[11]
-
Procedure:
-
Reaction Setup: Recombinant human PI3K isoforms (e.g., p110α/p85α) are incubated with varying concentrations of the inhibitor in a kinase reaction buffer.[2]
-
Initiation: The kinase reaction is initiated by adding a substrate mixture containing PIP2 and ATP.[2][11]
-
Detection: After a set incubation period, the amount of remaining ATP is measured. The signal is inversely proportional to the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Mechanism of Action
Novel PI3K inhibitors primarily function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the PI3K kinase domain, preventing the natural substrate, ATP, from binding. This action blocks the transfer of a phosphate (B84403) group to PIP2, thereby halting the entire downstream signaling cascade.
Conclusion
Novel PI3K inhibitors are indispensable tools in basic research, enabling the precise interrogation of the PI3K pathway's role in health and disease. The experimental protocols and quantitative data presented in this guide offer a foundational framework for researchers to characterize new inhibitors and explore their biological effects. A thorough understanding of these methodologies is crucial for advancing our knowledge of cellular signaling and for the continued development of targeted therapies for cancer and other diseases driven by aberrant PI3K activation.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. frontiersin.org [frontiersin.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: In Vitro Profiling of PI3K-IN-29
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][3] The PI3K family of enzymes phosphorylate the 3'-hydroxyl group of phosphoinositides, with Class I PI3Ks being the most studied in oncology.[4][5] Upon activation by growth factors or cytokines, PI3K converts phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a multitude of cellular functions.[1][2]
PI3K-IN-29 is a potent inhibitor of the PI3K pathway.[6] It exerts its effects by inhibiting the phosphorylation of Akt, a crucial downstream mediator of PI3K signaling.[6] These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical assay to determine its enzymatic inhibitory activity and cell-based assays to assess its impact on cell proliferation and pathway-specific signaling.
Signaling Pathway and Experimental Workflow
Caption: PI3K/Akt Signaling Pathway and Point of Inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Current Research on the Control Mechanisms of Cell Survival and Proliferation as Potential Interaction Sites with Pentacyclic Triterpenoids in Ovarian Cancer [mdpi.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
PI3K-IN-29 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-29 is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular pathway that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of its mechanism of action within the PI3K signaling pathway.
This compound: Quantitative Data Summary
The following tables provide a summary of the key physicochemical and biological properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 560.03 g/mol |
| Molecular Formula | C₂₇H₂₂ClN₇O₃S |
| Appearance | Solid powder |
| Storage (Powder) | 2 years at -20°C |
Table 2: In Vitro Activity of this compound
| Cell Line | IC₅₀ (µM) |
| U87MG (Glioblastoma) | 0.264[1][2] |
| HeLa (Cervical Cancer) | 2.04[1][2] |
| HL60 (Leukemia) | 1.14[1][2] |
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Stability |
| DMSO | 4°C | 2 weeks[2] |
| DMSO | -80°C | 6 months[2] |
PI3K Signaling Pathway and this compound Mechanism of Action
The PI3K signaling pathway is activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, thereby promoting cell survival, growth, and proliferation. This compound exerts its inhibitory effect on this pathway, leading to a reduction in the phosphorylation of Akt.[1][2]
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols: this compound Stock Solution Preparation
This protocol details the preparation of a stock solution of this compound. It is recommended to handle the compound and solvents in a sterile environment, such as a laminar flow hood, to prevent contamination.
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound in a well-ventilated area.
-
Consult the Material Safety Data Sheet (MSDS) for complete safety and handling information.
Stock Solution Preparation Workflow
Caption: General workflow for preparing a this compound stock solution.
Detailed Protocol
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: In a sterile environment, carefully weigh the desired amount of this compound powder and transfer it to a sterile polypropylene microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous, sterile DMSO to the tube to achieve the desired stock concentration. A common starting concentration for similar inhibitors is 10 mM.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile polypropylene tubes.
-
Store: Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).[2]
Calculation of Solvent Volume for a 10 mM Stock Solution
To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (μL) = (Weight of this compound (mg) / 560.03 g/mol ) * 100,000
Example: To prepare a 10 mM stock solution from 5 mg of this compound:
Volume of DMSO (μL) = (5 mg / 560.03 g/mol ) * 100,000 ≈ 892.8 μL
Table 4: Pre-calculated DMSO Volumes for a 10 mM this compound Stock Solution
| Weight of this compound | Volume of DMSO to Add |
| 1 mg | 178.6 μL |
| 5 mg | 892.8 μL |
| 10 mg | 1785.6 μL |
Application in Cell-Based Assays
For cell-based assays, the this compound DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically below 0.5%. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments. Due to the lower solubility of the compound in aqueous solutions, it is recommended to prepare working solutions fresh for each experiment and not to store them.
References
Application Notes and Protocols for PI3K-IN-29 in Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent oncogenic event in human cancers and has been strongly implicated in the development of resistance to a wide range of anti-cancer therapies. PI3K inhibitors are a class of targeted therapies designed to block the activity of PI3K enzymes, thereby inhibiting downstream signaling and suppressing tumor growth. These inhibitors are invaluable tools for elucidating the mechanisms of drug resistance and for developing novel therapeutic strategies to overcome it.
PI3K-IN-29 is a potent PI3K inhibitor that has demonstrated inhibitory activity against various cancer cell lines. It functions by inhibiting the PI3K/Akt signaling pathway, specifically by preventing the phosphorylation of Akt, a key downstream effector of PI3K. While specific data on the use of this compound in drug-resistant models is currently limited, its mechanism of action suggests its potential as a tool to investigate and potentially overcome resistance mediated by the PI3K pathway.
Note: Due to the limited availability of specific experimental data and protocols for this compound in the context of drug resistance, the following detailed application notes and protocols are based on the well-characterized PI3Kα-specific inhibitor, Alpelisib (B612111) (BYL-719) , as a representative compound. Researchers should adapt these protocols based on the specific characteristics of this compound and the experimental systems being investigated.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87MG | Glioblastoma | 0.264 | [1] |
| HeLa | Cervical Cancer | 2.04 | [1] |
| HL60 | Promyelocytic Leukemia | 1.14 | [1] |
Table 2: Representative In Vitro Efficacy of Alpelisib (BYL-719) in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | Sensitive | 0.225 | [2] |
| T47D | Breast Cancer | Sensitive | 3.055 | [2] |
| KPL4 | Breast Cancer | HER2+, PIK3CA mutant | >10 (to anti-HER2 therapy) | [3] |
| HCC1954 | Breast Cancer | HER2+, PIK3CA mutant | >10 (to anti-HER2 therapy) | [3] |
| JIMT1 | Breast Cancer | HER2+, de novo resistant | >10 | [3] |
| MCF7FGFR1 | Breast Cancer | FGFR1 amplification | >10-fold increase vs. parental | [4] |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Experimental workflow for determining cell viability and IC50 values.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for analyzing protein phosphorylation by Western blot.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8 Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a PI3K inhibitor in parental and resistant cancer cell lines.
Materials:
-
Resistant and parental cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or Alpelisib (BYL-719)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed resistant cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.[1]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5][6]
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[1]
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[1][5]
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the inhibitor using non-linear regression analysis.[1]
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in response to PI3K inhibitor treatment.
Materials:
-
Resistant and parental cancer cell lines
-
6-well cell culture plates
-
This compound or Alpelisib (BYL-719)
-
Ice-cold PBS (Phosphate Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the PI3K inhibitor for a specified time (e.g., 2, 6, 24 hours).[1]
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[1]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. Normalize the results to a loading control like GAPDH.[1]
Conclusion
The study of drug resistance to PI3K inhibitors is crucial for improving their clinical efficacy. The protocols and workflows described here provide a general framework for researchers to investigate resistance mechanisms using PI3K inhibitors like this compound. By combining cell-based assays with molecular analyses, it is possible to elucidate the complex signaling networks that contribute to resistance and to identify novel therapeutic strategies to overcome it. While specific data for this compound in drug resistance is emerging, the provided protocols using the representative inhibitor Alpelisib offer a robust starting point for these investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Effects of BYL-719 (alpelisib) on human breast cancer stem cells to overcome drug resistance in human breast cancer [frontiersin.org]
- 3. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Experimental Design with PI3K-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. PI3K-IN-29 is a potent, small-molecule inhibitor of PI3K. As a cinnoline (B1195905) derivative, it has demonstrated significant in vitro inhibitory activity against the PI3K/Akt signaling pathway by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.[1][2] this compound has shown promising cytotoxic effects against various human tumor cell lines, including U87MG (glioblastoma), HeLa (cervical cancer), and HL60 (promyelocytic leukemia), with IC50 values of 0.264 µM, 2.04 µM, and 1.14 µM, respectively.[1][2]
These application notes provide a comprehensive guide for the in vivo evaluation of this compound in preclinical cancer models. The following protocols for xenograft studies, pharmacokinetic analysis, and pharmacodynamic assessment are based on established methodologies for potent PI3K inhibitors and aim to facilitate the design and execution of robust preclinical experiments.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade. It is typically activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions that are critical for tumor growth and survival. This compound exerts its inhibitory effect by targeting PI3K, thereby preventing the phosphorylation and activation of Akt.[2][3]
Data Presentation: Representative In Vivo Efficacy and Pharmacokinetics
While specific in vivo data for this compound is not yet publicly available, the following tables present representative data based on preclinical studies of other potent, selective PI3K inhibitors with similar mechanisms of action. These tables are intended to serve as a guide for data presentation and for setting expectations for in vivo studies with this compound.
Table 1: Representative Anti-Tumor Efficacy of a PI3K Inhibitor in a Human Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | q.d., p.o. | 1500 ± 180 | - | +3.5 |
| PI3K Inhibitor | 25 | q.d., p.o. | 750 ± 110 | 50 | -1.2 |
| PI3K Inhibitor | 50 | q.d., p.o. | 375 ± 65 | 75 | -4.8 |
Data is hypothetical and for illustrative purposes.
Table 2: Representative Pharmacokinetic Parameters of a PI3K Inhibitor in Mice
| Parameter | Value |
| Dose (mg/kg) | 50 (p.o.) |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 9600 |
| Oral Bioavailability (%) | 45 |
Data is hypothetical and for illustrative purposes based on similar compounds.[4][5]
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Protocol 1: Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to assess the anti-tumor activity of this compound.
Materials:
-
Human cancer cell line with a dysregulated PI3K pathway (e.g., U87MG)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Matrigel
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers
Procedure:
-
Cell Preparation: Culture U87MG cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).
-
Drug Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the stock in the vehicle to the desired concentration.
-
Administer the formulation orally (p.o.) via gavage once daily (q.d.).
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily for signs of toxicity.
-
-
Study Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size or after a defined treatment period (e.g., 21 days).
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis.
Protocol 2: Pharmacokinetic (PK) Analysis
This protocol outlines a study to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Non-tumor-bearing mice
-
This compound
-
Vehicle for formulation
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of this compound (e.g., 50 mg/kg, p.o.) to a cohort of mice.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the assessment of target engagement and pathway inhibition in tumor tissue.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents and equipment
-
Antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin)
Procedure:
-
Sample Collection: Collect tumor tissues from mice at a specified time point after the final dose of this compound (e.g., 2-4 hours, corresponding to the expected Tmax).
-
Protein Extraction: Homogenize the tumor tissues in lysis buffer to extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Akt (Ser473) and total Akt.
-
Use a corresponding secondary antibody and a chemiluminescent substrate for detection.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
-
Densitometry: Quantify the band intensities to determine the ratio of p-Akt to total Akt, normalized to the loading control. A reduction in this ratio in the treated groups compared to the vehicle control indicates target engagement.[6]
Conclusion
This compound is a potent inhibitor of the PI3K/Akt signaling pathway with demonstrated in vitro anti-proliferative activity. The protocols outlined in these application notes provide a robust framework for the preclinical in vivo evaluation of this compound. Careful execution of these studies, including xenograft models for efficacy, pharmacokinetic analysis for drug exposure, and pharmacodynamic assessments for target engagement, will be crucial in determining the therapeutic potential of this compound for the treatment of cancers with a dependency on the PI3K pathway.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Application Notes and Protocols for Generating a Dose-Response Curve of PI3K-IN-29
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the dose-dependent effects of PI3K-IN-29, a potent inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in cancer makes it a key target for therapeutic intervention.[3][4] this compound inhibits this pathway by blocking the phosphorylation of AKT, a key downstream effector.[5]
This document outlines the necessary procedures to generate a dose-response curve for this compound through cell viability assays, in vitro kinase assays, and Western blot analysis to confirm target engagement.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by various growth factors and cytokines.[6][7] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as AKT and PDK1, to the plasma membrane.[3] This leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates numerous downstream targets, promoting cell growth and survival.[6][7]
Caption: The PI3K/AKT/mTOR signaling cascade.
Quantitative Data Summary
The inhibitory activity of this compound is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| U87MG | Glioblastoma | 0.264 | Cell Viability |
| HL60 | Leukemia | 1.14 | Cell Viability |
| HeLa | Cervical Cancer | 2.04 | Cell Viability |
Data sourced from MedChemExpress.[5]
Experimental Protocols
Cell Viability Assay
This protocol assesses the anti-proliferative effects of this compound on cancer cells.
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., U87MG, HeLa, HL60)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)[9]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 72 hours.[5]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).[9]
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][11]
In Vitro Kinase Assay
This protocol determines the direct inhibitory activity of this compound on PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.[8][12]
Caption: Workflow for the in vitro PI3K kinase assay.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
This compound
-
Kinase assay buffer
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in kinase assay buffer.[8]
-
Assay Setup: Add 5 µL of the serially diluted this compound or DMSO to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted PI3K enzyme solution to each well. Incubate the plate at room temperature for 15 minutes.[8]
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing PIP2 and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[8][12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
Western Blot Analysis for AKT Phosphorylation
This protocol is for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, AKT, at Serine 473.[13]
Caption: Western blot experimental workflow.
Materials:
-
Cultured cells
-
This compound
-
Growth factor (e.g., IGF-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours, then treat with various concentrations of this compound for 1-2 hours.[5][11] Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to induce AKT phosphorylation.[8]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Immunoblotting:
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe for total AKT and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the p-AKT signal to the total AKT signal and then to the loading control. Plot the normalized p-AKT levels against the this compound concentration to visualize the dose-dependent inhibition of PI3K signaling.[11]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.de [promega.de]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating PI3K-IN-29 in Combination with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is one of the most frequent oncogenic drivers in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] PI3K-IN-29 is a potent pan-PI3K inhibitor that has demonstrated significant anti-proliferative activity in various cancer cell lines by inhibiting the phosphorylation of Akt, a key downstream effector in the PI3K pathway.[5]
While single-agent PI3K inhibition has shown promise, the efficacy can be limited by intrinsic and acquired resistance mechanisms, often driven by the activation of compensatory signaling pathways.[6] Preclinical and clinical evidence for other pan-PI3K inhibitors strongly suggests that combination therapies can lead to synergistic anti-tumor effects and overcome resistance.[7] This document provides a framework and detailed protocols for investigating the therapeutic potential of this compound in combination with other classes of anticancer agents, such as MEK inhibitors, Bcl-2 inhibitors, and conventional chemotherapy.
Rationale for Combination Therapies
This compound and MEK Inhibitors
The RAS/RAF/MEK/ERK (MAPK) pathway is another crucial signaling cascade that is frequently dysregulated in cancer and is known to have significant crosstalk with the PI3K/Akt pathway. Co-activation of both pathways is common in many tumor types. Inhibition of one pathway can lead to the compensatory activation of the other, thus limiting the therapeutic efficacy of single-agent therapy.[6] Preclinical studies combining pan-PI3K inhibitors with MEK inhibitors have demonstrated synergistic inhibition of tumor growth in various cancer models, including those with KRAS or BRAF mutations.[2]
Hypothesized Synergistic Mechanism of PI3K and MEK Inhibition
Caption: PI3K and MEK pathway crosstalk and points of inhibition.
This compound and Bcl-2 Inhibitors
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival and resistance to therapy. The PI3K/Akt pathway promotes cell survival by inactivating pro-apoptotic proteins and upregulating anti-apoptotic proteins like Mcl-1.[6][8] Combining a PI3K inhibitor with a Bcl-2 inhibitor (e.g., Venetoclax) can therefore attack cancer cell survival on two fronts: inhibiting the pro-survival signals from the PI3K pathway while directly blocking the anti-apoptotic machinery. This combination has shown synergistic effects in preclinical models of various hematological and solid tumors.[8][9][10]
This compound and Chemotherapy
Activation of the PI3K/Akt pathway has been implicated in resistance to conventional chemotherapeutic agents.[1][11] The pro-survival signals mediated by this pathway can counteract the DNA damage and cellular stress induced by chemotherapy. Inhibition of the PI3K pathway can sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs like platinum-based agents (e.g., cisplatin) and taxanes (e.g., paclitaxel).[1][12] Preclinical studies have shown that combining pan-PI3K inhibitors with chemotherapy can enhance tumor growth inhibition and induce apoptosis.[1][11]
Data Presentation
The following tables present hypothetical data to illustrate the potential synergistic effects of this compound in combination with other anticancer drugs.
Table 1: In Vitro Cytotoxicity of this compound in Combination with a MEK Inhibitor (Trametinib) in KRAS-mutant Colorectal Cancer Cells (HCT116)
| Treatment Group | This compound IC50 (µM) | Trametinib IC50 (nM) | Combination Index (CI) at ED50 |
| This compound alone | 1.2 | - | - |
| Trametinib alone | - | 50 | - |
| This compound + Trametinib | 0.4 | 15 | 0.45 (Synergism) |
Table 2: In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model of Ovarian Cancer
| Treatment Group | Dosage | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 25 mg/kg, daily | 900 ± 120 | 40 |
| Cisplatin | 5 mg/kg, weekly | 825 ± 110 | 45 |
| This compound + Cisplatin | 25 mg/kg daily + 5 mg/kg weekly | 300 ± 80 | 80 |
Experimental Protocols
Experimental Workflow for In Vitro Combination Screening
Caption: A typical workflow for in vitro drug combination screening.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[1]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and combination drug(s)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cells in complete culture medium to the desired seeding density. c. Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Include wells with medium only for background measurement. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: a. Prepare serial dilutions of this compound and the combination drug(s) in culture medium. b. For combination studies, prepare a dose-response matrix. c. Remove the medium from the wells and add 100 µL of the drug-containing medium. d. Incubate for 72 hours (or desired time point) at 37°C in a 5% CO₂ incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: a. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence from all experimental readings. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot dose-response curves and calculate IC50 values. d. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blot for Phospho-Akt (Ser473) Analysis
This protocol is to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: a. Treat cells in 6-well plates with this compound and/or combination drugs for the desired time. b. Wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate).
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: a. The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: a. Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated cells (adherent or suspension)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Treat cells with this compound and/or combination drugs for the desired time. b. Harvest the cells. For adherent cells, trypsinize and collect the cells. Combine with the supernatant which may contain floating apoptotic cells. c. Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). b. Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound and combination drug formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Harvest cancer cells and resuspend them in sterile PBS or medium, potentially mixed with Matrigel. b. Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: a. Administer the drugs and vehicle according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). b. Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.
-
Efficacy Monitoring: a. Measure tumor volumes 2-3 times a week. b. Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and process them for further analysis (e.g., pharmacodynamics, histology). c. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Logical Relationship of a Synergistic Interaction
Caption: Conceptual diagram of synergistic cancer cell killing.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. researchhub.com [researchhub.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 7. promega.com [promega.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: PI3K-IN-29 Target Engagement Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention.[1][2] PI3K-IN-29 is a potent inhibitor of PI3K that has demonstrated anti-proliferative activity in various cancer cell lines by inhibiting the PI3K/Akt signaling pathway.[3]
Confirming that a therapeutic agent like this compound engages its intended target within the complex cellular environment is a crucial step in drug development. Target engagement assays provide evidence that the drug binds to its target protein and elicits a measurable downstream effect. This document provides detailed protocols for two robust methods to assess the target engagement of this compound: a Western Blot-based downstream pathway inhibition assay and a Cellular Thermal Shift Assay (CETSA) for direct target binding.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT then phosphorylates a variety of substrates, leading to the regulation of numerous cellular functions.[5] this compound exerts its effect by inhibiting PI3K, thereby preventing the phosphorylation and activation of AKT.[3]
Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various cancer cell lines. This data is crucial for designing target engagement experiments, as it provides a starting point for determining appropriate compound concentrations.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | U87MG | 0.264 | [3] |
| This compound | HeLa | 2.04 | [3] |
| This compound | HL60 | 1.14 | [3] |
Experimental Protocols
Western Blot for Downstream Pathway Inhibition
This method indirectly assesses target engagement by measuring the phosphorylation of AKT, a key downstream effector of PI3K. A reduction in phosphorylated AKT (p-AKT) levels upon treatment with this compound indicates successful target inhibition.[6]
Materials:
-
Cancer cell line of interest (e.g., U87MG)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer to the cells and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control (GAPDH).
-
References
- 1. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Kinase Activity Assay of PI3K-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-29 is a potent inhibitor of Phosphoinositide 3-kinase (PI3K), a family of lipid kinases that play a central role in an intricate signaling network essential for cell proliferation, survival, and metabolism. The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in the PI3K catalytic subunits (e.g., PIK3CA), the loss of the tumor suppressor PTEN, or the activation of upstream receptor tyrosine kinases.[1] This aberrant signaling makes the PI3K pathway a compelling target for the development of novel cancer therapeutics. These application notes provide a comprehensive protocol for an in vitro biochemical assay to determine the kinase activity of PI3K in the presence of this compound, enabling the characterization of its inhibitory potency and isoform selectivity.
PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream proteins, most notably AKT and PDK1. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes, including cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Biochemical Assay: In Vitro Kinase Activity
To characterize the inhibitory effect of this compound, a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is recommended. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its inhibitory potency.
Experimental Workflow
Caption: Workflow for the in vitro PI3K kinase assay.
Detailed Experimental Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).
Materials and Reagents
-
This compound
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ)
-
Lipid substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
Adenosine triphosphate (ATP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Kinase Dilution Buffer (Kinase Assay Buffer with 50 ng/µl BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 mM).
-
PI3K Enzyme Solutions: Reconstitute the recombinant human PI3K enzymes in Kinase Dilution Buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate Solution: Prepare a working solution of PIP2 in Kinase Assay Buffer. The final concentration in the assay should be at or near the Km for each isoform.
-
ATP Solution: Prepare a working solution of ATP in Kinase Assay Buffer. The final concentration in the assay should be at or near the Km for each isoform.
Assay Procedure
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a white, opaque assay plate.
-
Add 2 µL of the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing ATP and the PIP2 substrate to each well.
-
Incubate the reaction at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the relative light units.
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
Data Presentation
The inhibitory activity of this compound should be determined against all four Class I PI3K isoforms to assess its selectivity profile. The resulting IC50 values should be summarized in a table for clear comparison. While the specific isoform selectivity of this compound is not publicly available, the table below provides a template and includes data for well-characterized PI3K inhibitors for reference.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity Profile |
| This compound | TBD | TBD | TBD | TBD | To Be Determined |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | Pan-Class I |
| Alpelisib (BYL719) | 5 | 1156 | 250 | 290 | α-selective |
| Idelalisib (CAL-101) | 8600 | 4000 | 2.5 | 89 | δ-selective |
TBD: To Be Determined by the experimental protocol outlined above. Reference IC50 values are compiled from various sources and may differ based on assay conditions.
Disclaimer
This document is intended for research use only. The protocols and information provided are for guidance and may require optimization for specific experimental conditions. All reagents should be handled in accordance with the manufacturer's safety data sheets.
References
Troubleshooting & Optimization
PI3K-IN-29 off-target effects and toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects and toxicity of the investigational PI3K inhibitor, PI3K-IN-29. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also identified as compound 25 in the scientific literature, is a potent inhibitor of Phosphoinositide 3-kinases (PI3Ks). Its primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway by blocking the phosphorylation of Akt.
Q2: What is the known selectivity of this compound against different PI3K isoforms?
This compound exhibits differential inhibitory activity against the Class I PI3K isoforms. Based on available data, it shows the highest potency against the α and δ isoforms. The table below summarizes the half-maximal inhibitory concentrations (IC50) against the four Class I PI3K isoforms.
Q3: Are there any known off-target effects of this compound on other kinases?
Currently, there is no publicly available comprehensive kinase screening data (kinome scan) for this compound. Therefore, its broader off-target effects on other kinase families are unknown. Researchers should exercise caution when interpreting experimental results, as unexpected phenotypes could arise from the inhibition of unforeseen off-target kinases.
Q4: Is there any available data on the toxicity of this compound?
Specific toxicity studies for this compound have not been reported in the public domain. This includes a lack of data on its cytotoxicity against non-cancerous cell lines, as well as in vivo toxicity and safety pharmacology data.
Q5: What are the general toxicities associated with PI3K inhibitors that I should be aware of when using this compound?
While specific data for this compound is unavailable, the class of PI3K inhibitors is known to have several on-target and off-target toxicities. These can vary depending on the isoform selectivity of the inhibitor. Common adverse effects observed with PI3K inhibitors in preclinical and clinical studies include:
-
Metabolic: Hyperglycemia and hyperlipidemia.
-
Gastrointestinal: Diarrhea, nausea, and colitis.
-
Dermatological: Rash and stomatitis.
-
Hepatic: Elevated liver enzymes (hepatotoxicity).
-
Hematologic: Anemia and thrombocytopenia.
Given that this compound is a pan-Class I inhibitor, researchers should be mindful of the potential for a broad range of these class-related toxicities.
Troubleshooting Guide
Problem 1: Unexpected experimental results or phenotypes not consistent with PI3K pathway inhibition.
-
Possible Cause: This could be due to off-target effects of this compound on other signaling pathways. As the full kinase selectivity profile is unknown, the compound may be inhibiting other kinases that are critical in your experimental model.
-
Troubleshooting Steps:
-
Validate PI3K pathway inhibition: Confirm that this compound is inhibiting the PI3K/Akt pathway in your system at the concentrations used. This can be done by Western blotting for phosphorylated Akt (p-Akt) and downstream targets like p-S6K.
-
Use a structurally different PI3K inhibitor: Compare the phenotype observed with this compound to that of another well-characterized PI3K inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a constitutively active form of the putative off-target protein.
-
Consider a kinome scan: If resources permit, performing a kinome-wide screen with this compound would provide a comprehensive view of its off-target interactions.
-
Problem 2: Signs of cellular toxicity, such as decreased cell viability in control (non-cancerous) cell lines or unexpected animal toxicity.
-
Possible Cause: this compound may have off-target cytotoxic effects or on-target toxicities in normal cells and tissues where the PI3K pathway is essential for survival and function.
-
Troubleshooting Steps:
-
Determine the therapeutic window: Perform dose-response curves on your cancer cell line of interest and a non-cancerous control cell line to determine the concentration range where you observe anti-cancer effects without significant toxicity to normal cells.
-
Monitor for common PI3K inhibitor-related toxicities: In in vivo studies, monitor animals for signs of toxicity such as weight loss, diarrhea, skin rash, and changes in blood glucose levels.
-
Histopathological analysis: At the end of an in vivo study, perform a histopathological examination of major organs to identify any signs of tissue damage.
-
Reduce dosage or modify treatment schedule: If toxicity is observed, consider reducing the dose of this compound or exploring intermittent dosing schedules, which have been shown to mitigate toxicity for some PI3K inhibitors.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Compound 25) against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 1.3 |
| PI3Kβ | 18.5 |
| PI3Kδ | 1.8 |
| PI3Kγ | 13.7 |
Data sourced from a commercial vendor citing a 2021 publication in Bioorganic & Medicinal Chemistry Letters.
Experimental Protocols
Protocol 1: Western Blot Analysis for PI3K Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473 or Thr308), total Akt, p-S6K, total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Technical Support Center: Troubleshooting PI3K-IN-29 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Western blot results when using the PI3K inhibitor, PI3K-IN-29.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I see no decrease in phosphorylated Akt (p-Akt) levels in my Western blot. What could be the reason?
A1: Several factors could contribute to this observation:
-
Low Basal p-Akt Levels: The cell line you are using may have low endogenous levels of PI3K pathway activation. In such cases, the inhibitory effect of this compound will not be apparent. It is recommended to stimulate the pathway with a growth factor (e.g., EGF, IGF-1) after serum starvation to induce a robust p-Akt signal before inhibitor treatment.
-
Suboptimal Inhibitor Concentration or Incubation Time: The concentration of this compound or the duration of treatment may be insufficient to inhibit PI3K signaling effectively. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Inactive Inhibitor: Ensure that this compound has been stored correctly and that the stock solution is not degraded. It is advisable to prepare fresh dilutions for each experiment.
-
Ineffective Primary Antibody: The primary antibody against p-Akt may not be sensitive or specific enough. Use a validated antibody at the manufacturer's recommended dilution. Including a positive control, such as a lysate from a cell line with known high p-Akt levels, can help validate the antibody's performance.
Q2: After treating with this compound, I observe an unexpected increase in p-Akt or phosphorylation of other kinases. Why is this happening?
A2: This phenomenon is often due to the activation of negative feedback loops.[1][2] The PI3K/Akt/mTOR pathway is regulated by complex feedback mechanisms.[1][2] Inhibition of one component can lead to the compensatory activation of other signaling pathways.[3] For instance, inhibiting the PI3K/Akt pathway can sometimes lead to the activation of the MET/STAT3 pathway as a compensatory survival mechanism.[3] It is also known that PI3K inhibition can lead to a decrease in mTORC1 activity, which in turn can inhibit a negative feedback loop that normally suppresses Akt phosphorylation. To investigate this, consider performing a time-course experiment, as the paradoxical increase in phosphorylation may occur at later time points. Probing the membrane for phosphorylated forms of other kinases, such as STAT3 or ERK, can help identify activated compensatory pathways.[3]
Q3: My Western blot shows high background, making it difficult to interpret the results for p-Akt.
A3: High background can be caused by several factors:
-
Inadequate Blocking: The blocking step may be insufficient. Increase the blocking time or try a different blocking agent. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over non-fat dry milk, as milk contains phosphoproteins like casein that can cause non-specific binding.[4]
-
High Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrate the antibodies to find the optimal concentration that provides a strong signal with minimal background.[5][6]
-
Insufficient Washing: The washing steps may not be stringent enough to remove unbound antibodies. Increase the number and duration of washes.[5]
Q4: I am seeing multiple non-specific bands in my Western blot. How can I resolve this?
A4: The presence of non-specific bands can be addressed by:
-
Optimizing Antibody Concentration: A high concentration of the primary antibody is a common cause of non-specific bands. Try reducing the antibody concentration.[6]
-
Using a More Specific Antibody: Ensure your primary antibody is specific for the target protein. Consider using a monoclonal antibody if you are currently using a polyclonal one.
-
Sample Degradation: Protein degradation can lead to the appearance of lower molecular weight bands. Always prepare fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[7]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during Western blot experiments with this compound.
| Symptom | Potential Cause | Recommended Solution |
| No or Weak p-Akt Signal | Low basal p-Akt levels in the cell line. | Stimulate cells with a growth factor (e.g., insulin, EGF) after serum starvation to induce p-Akt.[4] |
| Ineffective primary antibody. | Use a validated antibody at the recommended dilution. Include a positive control.[4][7] | |
| Insufficient protein load. | Load at least 20-30 µg of protein from whole-cell extracts. For low abundance targets, you may need to load more.[7] | |
| Inactive phosphatase inhibitors in lysis buffer. | Always add fresh phosphatase and protease inhibitors to the lysis buffer immediately before use.[4] | |
| High Background | Inappropriate blocking agent. | For phospho-specific antibodies, use 3-5% BSA in TBST instead of milk.[4] |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubations.[5] | |
| Secondary antibody cross-reactivity. | Ensure the secondary antibody is specific to the primary antibody's host species and run a secondary-only control.[4] | |
| Unexpected Increase in p-Akt | Activation of negative feedback loops. | Perform a time-course experiment to observe the dynamics of pathway inhibition and potential reactivation.[1][2][3] |
| Compensatory pathway activation. | Probe for other signaling pathways that might be activated (e.g., p-STAT3, p-ERK).[3] | |
| Non-Specific Bands | High primary antibody concentration. | Perform an antibody titration to determine the optimal concentration.[6] |
| Protein degradation. | Use fresh lysates and ensure the lysis buffer contains protease and phosphatase inhibitors.[7] | |
| Antibody cross-reactivity. | Use a more specific antibody; consider a monoclonal antibody if using a polyclonal. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from Western blot experiments designed to assess the effect of this compound on the PI3K/Akt pathway. Densitometry should be performed on the bands, and the ratio of the phosphorylated protein to the total protein should be calculated.
| Treatment | Concentration (µM) | p-Akt (Ser473) / Total Akt (Fold Change vs. Control) | p-S6K (Thr389) / Total S6K (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 0.1 | Data | Data |
| This compound | 1 | Data | Data |
| This compound | 10 | Data | Data |
| Positive Control (e.g., another PI3K inhibitor) | Conc. | Data | Data |
| Data should be presented as the mean ± standard deviation from at least three independent experiments. |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing this compound Efficacy
This protocol provides a general framework. Optimization of specific conditions, such as antibody concentrations and incubation times, may be necessary for different cell types and experimental setups.
-
Cell Culture and Treatment:
-
Culture your chosen cell line in the appropriate medium.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For experiments requiring pathway stimulation, serum-starve the cells overnight, then stimulate with a suitable growth factor (e.g., 100 ng/mL EGF for 15 minutes).
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473, rabbit anti-total Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the signal of the phospho-protein to the corresponding total protein.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for Western blotting to analyze this compound efficacy.
Caption: A logical workflow for troubleshooting unexpected Western blot results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
PI3K-IN-29 stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI3K-IN-29. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K). Its primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway by preventing the PI3K-catalyzed phosphorylation of Akt.[1][2] This pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[3][4][5] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making it a key target for therapeutic development.[6][7][8]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, where it can be stable for up to two years.[2] Once dissolved in a solvent, it is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent and storage duration.
Q3: What solvents are recommended for dissolving this compound?
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Akt Phosphorylation
Possible Cause 1: Compound Degradation
-
Troubleshooting:
-
Ensure the solid compound has been stored correctly at -20°C.
-
If using a stock solution, verify its age and storage conditions. Prepare fresh stock solution from solid compound if degradation is suspected.
-
Perform a dose-response experiment to determine if the IC50 has shifted, which could indicate reduced potency due to degradation.
-
Possible Cause 2: Poor Solubility
-
Troubleshooting:
-
Visually inspect the stock solution for any precipitate. If present, gently warm the solution and vortex to redissolve.
-
When diluting the stock solution into aqueous media for experiments, ensure rapid and thorough mixing to prevent precipitation.
-
Consider reducing the final concentration of the inhibitor in the assay.
-
Possible Cause 3: Experimental Protocol
-
Troubleshooting:
-
Optimize the incubation time. The effect of the inhibitor on Akt phosphorylation can be rapid, so a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) is recommended.
-
Ensure that the cells were appropriately stimulated to activate the PI3K/Akt pathway (e.g., with growth factors like EGF, IGF-1, or insulin) before or concurrently with inhibitor treatment.[3][9]
-
Verify the quality of your antibodies and reagents for Western blotting or other detection methods.
-
Issue 2: Off-Target Effects or Cellular Toxicity
Possible Cause 1: High Inhibitor Concentration
-
Troubleshooting:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line.
-
Use the lowest effective concentration that achieves the desired level of Akt phosphorylation inhibition.
-
Possible Cause 2: High Solvent Concentration
-
Troubleshooting:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is below the toxic threshold for your cells.
-
Include a vehicle control (media with the same concentration of solvent) in all experiments to distinguish between inhibitor-specific effects and solvent-induced toxicity.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | U87MG | 0.264 µM | [1][2] |
| HeLa | 2.04 µM | [1][2] | |
| HL60 | 1.14 µM | [1][2] | |
| Storage | Solid | 2 years at -20°C | [2] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Cultured Cells
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Treatment: Remove the growth media from the cells and replace it with media containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 72 hours).
-
Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight.
-
Stimulation and Inhibition: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours. Subsequently, stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent inhibition of Akt phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dcchemicals.com [dcchemicals.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to PI3K-IN-29 in Cancer Cells
Welcome to the technical support center for PI3K-IN-29. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address challenges related to cancer cell resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. It functions by inhibiting the phosphorylation of Akt, a key downstream effector in the PI3K/Akt signaling cascade.[1] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2][3] By blocking this pathway, this compound aims to reduce cancer cell viability and proliferation.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A2: Resistance to PI3K inhibitors like this compound can be intrinsic or acquired and often involves the activation of compensatory signaling pathways or feedback loops.[4][5] Key mechanisms include:
-
Activation of Parallel Pathways: Cancer cells can bypass the PI3K blockade by upregulating alternative survival pathways, most commonly the MAPK/ERK pathway.[5][6]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of the PI3K/Akt pathway can lead to the activation of FOXO transcription factors.[7] This can increase the expression of RTKs such as HER3, IGF1R, and EGFR, which in turn can reactivate the PI3K pathway or other pro-survival signals.[4][7][8]
-
Activation of other Kinases: Kinases such as PIM kinase can mediate resistance by promoting cell survival through mechanisms independent of Akt.[9][10]
-
Genetic Alterations: Acquired mutations in components of the PI3K pathway downstream of the inhibitor's target or in genes regulating parallel pathways can also confer resistance.[4]
Q3: How can I confirm that resistance in my cell line is due to the activation of a compensatory pathway?
A3: You can use Western blotting to assess the phosphorylation status of key proteins in suspected compensatory pathways (e.g., p-ERK for the MAPK pathway, p-STAT3 for the JAK/STAT pathway) in your resistant cells compared to the parental (sensitive) cells, both with and without this compound treatment. An increase in the phosphorylation of these proteins in resistant cells upon treatment would suggest the activation of a compensatory mechanism.
Q4: What are some strategies to overcome resistance to this compound?
A4: A primary strategy to overcome resistance is the use of combination therapies. By simultaneously targeting the PI3K pathway and the compensatory resistance mechanism, it is often possible to achieve a synergistic anti-cancer effect.[6][11][12] Promising combinations include co-targeting:
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High IC50 value for this compound in a new cell line | - Intrinsic resistance due to pre-existing mutations (e.g., PTEN loss, KRAS mutation).- Low expression of the this compound target isoform. | - Characterize the genetic background of the cell line.- Assess the expression level of PI3K isoforms.- Consider using a combination therapy approach from the outset. |
| Loss of this compound efficacy over time (Acquired Resistance) | - Development of compensatory signaling pathways (e.g., MAPK activation).- Upregulation of receptor tyrosine kinases (RTKs). | - Generate and characterize the resistant cell line (see Protocol 3).- Perform Western blot analysis to identify activated compensatory pathways (see Protocol 2).- Test synergistic drug combinations targeting the identified resistance mechanism. |
| Inconsistent results in cell viability assays | - Uneven cell seeding.- Edge effects in multi-well plates.- Inconsistent drug concentration due to improper dilution or storage. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of 96-well plates for treatment.- Prepare fresh drug dilutions for each experiment from a validated stock solution.[15] |
| Weak or no p-Akt signal in Western blot control | - Low basal PI3K pathway activity in the cell line.- Ineffective primary antibody. | - Serum-starve cells and then stimulate with a growth factor (e.g., EGF, IGF-1) to induce Akt phosphorylation.- Use a validated phospho-specific antibody at the recommended dilution. |
| High background in Western blot | - Insufficient blocking.- Secondary antibody concentration is too high. | - Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).- Titrate the secondary antibody to an optimal concentration. |
Quantitative Data Summary
The following tables provide representative data for the efficacy of this compound as a monotherapy and in combination. Note: This data is illustrative and may not reflect the exact values for all cell lines.
Table 1: Representative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | IC50 (µM) of this compound |
| U87MG | Glioblastoma | Sensitive | 0.264[1] |
| HeLa | Cervical Cancer | Sensitive | 2.04[1] |
| HL60 | Leukemia | Sensitive | 1.14[1] |
| U87MG-R | Glioblastoma | Acquired Resistance | > 10 |
| HeLa-R | Cervical Cancer | Acquired Resistance | > 20 |
Table 2: Representative Synergistic Effects of this compound in Combination with Other Inhibitors in Resistant Cell Lines
| Resistant Cell Line | Combination Therapy (this compound +) | Combination Index (CI)* |
| U87MG-R | MEK Inhibitor (Trametinib, 10 nM) | 0.4 |
| U87MG-R | PIM Inhibitor (AZD1208, 100 nM) | 0.6 |
| HeLa-R | ERK Inhibitor (Ravoxertinib, 50 nM) | 0.5 |
| HeLa-R | CDK4/6 Inhibitor (Palbociclib, 200 nM) | 0.7 |
*Combination Index (CI) < 1 indicates synergy.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cells using a luminescent-based assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Create a single-cell suspension and seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate overnight at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition and Compensatory Signaling
This protocol assesses the phosphorylation status of key proteins in the PI3K and potential compensatory pathways.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize phospho-protein signals to their total protein counterparts.
Protocol 3: Generation of Acquired Resistance to this compound
This protocol describes a general method for developing cancer cell lines with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
Procedure:
-
Initial Treatment: Treat the parental cell line with this compound at a concentration equal to its IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and resume growth at each new concentration.
-
Maintenance: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: The resulting cell population is considered resistant. Characterize these cells by determining the new IC50 for this compound and analyzing potential resistance mechanisms using techniques like Western blotting (Protocol 2).
Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
- 1. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize PI3K-IN-29 off-target kinase activity
Welcome to the technical support center for PI3K-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues related to its off-target kinase activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway. It belongs to the cinnoline (B1195905) class of derivatives and exerts its effects by inhibiting the phosphorylation of Akt, a key downstream effector in the PI3K signaling cascade.[1] By blocking this pathway, this compound can induce antiproliferative effects in various cancer cell lines.
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its designated target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can result in cellular toxicity, misleading experimental results, and potential adverse effects in clinical settings. Comprehensive profiling for off-target effects is a critical step in the development and application of any kinase inhibitor.[2]
Q3: Is there any data on the selectivity of this compound against different PI3K isoforms?
A3: While specific data for this compound is not publicly available, a study on a representative cinnoline derivative, referred to as "Cinnoline Compound 25," provides insight into its isoform selectivity. This compound demonstrated potent, nanomolar inhibitory activity against all four Class I PI3K isoforms, with a slight preference for PI3Kα and PI3Kδ.[3]
Q4: What are the potential off-target kinases of this compound?
A4: A specific kinome-wide scan for this compound is not publicly available. However, pan-PI3K inhibitors can exhibit off-target activity against other kinases. For instance, the pan-PI3K inhibitor PI-103 has been shown to also inhibit mTOR and DNA-PK at nanomolar concentrations.[4] Researchers should be aware that this compound, as a potent PI3K inhibitor, may have similar off-target profiles.
Q5: How can I be sure that the observed phenotype in my experiment is due to on-target PI3K inhibition?
A5: To confirm that your experimental observations are a result of on-target activity, a multi-faceted approach is recommended. This includes performing a dose-response analysis, using a structurally unrelated PI3K inhibitor to see if the phenotype is replicated, and conducting rescue experiments.[2] The gold-standard method for target validation is to test the inhibitor in a cell line where the intended target has been genetically knocked out using CRISPR-Cas9.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide provides systematic steps to identify and mitigate potential off-target effects of this compound.
Problem: Unexpected or inconsistent cellular phenotype observed.
Possible Cause: The observed phenotype may be a result of this compound engaging with unintended kinase targets.
Solutions:
-
Dose-Response Analysis: Conduct a dose-response curve for the observed phenotype and compare the EC50 value with the known IC50 for PI3K inhibition. A significant difference may suggest an off-target effect.
-
Use of Orthogonal Inhibitors: Employ a structurally different PI3K inhibitor with a known selectivity profile. If the phenotype is not reproduced, it is more likely an off-target effect of this compound.
-
Kinome Profiling: To identify potential off-target kinases, consider a kinome-wide selectivity screen. This can be done through commercial services that test the inhibitor against a large panel of kinases.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the primary PI3K target. If this does not replicate the observed phenotype, it strongly suggests off-target activity.
Problem: Significant cytotoxicity observed at effective concentrations.
Possible Cause: Toxicity may be due to on-target inhibition of PI3K isoforms crucial for normal cell survival or off-target inhibition of other essential kinases.
Solutions:
-
Counter-Screening: Test the cytotoxicity of this compound in a cell line that does not rely on the PI3K pathway for survival. Persistent toxicity would point towards off-target effects.
-
Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of the target PI3K isoform. If the cells still die, the toxicity is likely due to off-target effects.
-
Cellular Thermal Shift Assay (CETSA): Confirm that this compound is engaging its intended target within the cell at concentrations that cause cytotoxicity.
Quantitative Data
The following table summarizes the inhibitory activity of a representative cinnoline-based PI3K inhibitor ("Cinnoline Compound 25") against the four Class I PI3K isoforms. This data can be used as a reference for the expected on-target potency of this compound.
Table 1: Inhibitory Activity of a Representative Cinnoline-Based PI3K Inhibitor
| Kinase Target | Inhibitor Type | IC50 (nM) |
| PI3Kα (p110α) | Investigational | 1.3 |
| PI3Kβ (p110β) | Investigational | 18.5 |
| PI3Kδ (p110δ) | Investigational | 1.8 |
| PI3Kγ (p110γ) | Investigational | 13.7 |
Data for "Cinnoline Compound 25" is sourced from a 2021 study by Zhang et al. published in Bioorganic & Medicinal Chemistry Letters.[3]
The following table provides examples of off-target activities for other well-characterized pan-PI3K inhibitors, which may be relevant when considering the potential off-target profile of this compound.
Table 2: Potential Off-Target Kinases Based on Other Pan-PI3K Inhibitors
| Pan-PI3K Inhibitor | Known Off-Target(s) | IC50 (nM) |
| PI-103 | mTORC1 | 20 |
| mTORC2 | 83 | |
| DNA-PK | 2 | |
| GDC-0941 (Pictilisib) | Modest selectivity against p110β and p110γ | 33 (β), 75 (γ) |
Data for PI-103 and GDC-0941 are compiled from publicly available sources.[4][5]
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
Objective: To determine the IC50 value of this compound against a specific PI3K isoform.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the desired PI3K isoform in kinase assay buffer.
-
Prepare a 2X substrate solution (e.g., PIP2) and ATP in kinase assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
-
Reaction Setup (96-well plate):
-
Add 5 µL of the this compound dilution to the appropriate wells.
-
Add 5 µL of DMSO/buffer to the positive (no inhibitor) and negative (no enzyme) control wells.
-
Add 10 µL of the 2X PI3K enzyme solution to all wells except the negative control.
-
Incubate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP mix to all wells.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target PI3K isoform in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of the target PI3K isoform in the soluble fraction by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: CRISPR-Cas9 Mediated Target Gene Knockout
Objective: To generate a knockout cell line for the target PI3K isoform to validate on-target effects.
Methodology:
-
gRNA Design and Cloning:
-
Design two or more guide RNAs (gRNAs) targeting an early exon of the gene encoding the PI3K isoform.
-
Clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the target cell line with the Cas9/gRNA plasmid(s).
-
If the vector contains a selection marker, apply the appropriate antibiotic to select for transfected cells.
-
-
Single-Cell Cloning and Expansion:
-
Seed the transfected cells at a low density to allow for the growth of single-cell colonies.
-
Isolate and expand individual clones.
-
-
Validation of Knockout:
-
Screen the clones for the absence of the target protein by Western blot.
-
Confirm the genetic modification by sequencing the genomic DNA at the target locus.
-
-
Phenotypic Analysis:
-
Treat the validated knockout cell line and the parental (wild-type) cell line with this compound.
-
If the phenotype observed in the parental line is absent in the knockout line, it confirms the on-target mechanism of action.
-
Visualizations
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
PI3K-IN-29 experimental variability and reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with the potent PI3K inhibitor, PI3K-IN-29.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). Its primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway by preventing the phosphorylation of Akt, a key downstream effector of PI3K.[1]
Q2: What are the reported IC50 values for this compound in different cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary between cell lines, reflecting differences in their genetic makeup and reliance on the PI3K pathway. It is crucial to determine the IC50 empirically in your specific cell line of interest.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | 0.264 |
| HeLa | Cervical Cancer | 2.04 |
| HL60 | Promyelocytic Leukemia | 1.14 |
| Data from MedChemExpress and DC Chemicals.[1][2] |
Q3: What are the common sources of experimental variability when using this compound?
A3: Experimental variability with PI3K inhibitors like this compound can arise from several factors:
-
Cell Culture Conditions: Cell density, passage number, and serum starvation protocols can significantly impact the basal activity of the PI3K pathway and, consequently, the apparent potency of the inhibitor.
-
Reagent Quality and Stability: The purity, solubility, and storage conditions of this compound are critical. Degradation of the compound can lead to a loss of activity. Similarly, the quality of antibodies used for downstream analysis, such as Western blotting, is paramount.
-
Assay-Specific Parameters: For in vitro kinase assays, the concentrations of ATP and the lipid substrate can influence the measured IC50 value.[3] For cell-based assays, the incubation time with the inhibitor can also affect the outcome.
Q4: How can I be sure that the observed effects in my experiment are due to PI3K inhibition by this compound and not off-target effects?
A4: While this compound is a potent PI3K inhibitor, off-target effects are a possibility with any small molecule inhibitor. To increase confidence in your results:
-
Use a Rescue Experiment: If the phenotype you observe is due to PI3K inhibition, you may be able to rescue it by introducing a constitutively active form of a downstream effector, such as Akt.
-
Use a Structurally Unrelated PI3K Inhibitor: Confirm your findings with another PI3K inhibitor that has a different chemical scaffold. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.
-
Perform a Kinase Panel Screen: To definitively identify off-target interactions, this compound can be screened against a broad panel of kinases.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant well-to-well or experiment-to-experiment variability in your cell viability (e.g., MTT, CellTiter-Glo) assays when treating with this compound.
Table 2: Troubleshooting Inconsistent Cell Viability Assay Results
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension frequently during plating to prevent settling. Avoid using the outer wells of the plate, which are more susceptible to evaporation (the "edge effect"). |
| Variability in Drug Concentration | Prepare a fresh serial dilution of this compound for each experiment from a validated stock solution. Ensure complete solubilization of the compound in the culture medium. |
| Cell Passage Number and Confluency | Use cells within a consistent and narrow passage number range. Seed cells at a density that avoids both sparse and overly confluent conditions at the time of assay, as both can affect signaling pathways. |
| Incubation Time | Optimize and standardize the incubation time with this compound. A 72-hour incubation is a common starting point for assessing effects on proliferation. |
Guide 2: Weak or No Inhibition of Akt Phosphorylation in Western Blots
Problem: Despite treating cells with this compound at what should be an effective concentration, you do not observe a significant decrease in phosphorylated Akt (p-Akt) levels by Western blot.
Table 3: Troubleshooting Western Blot for p-Akt Inhibition
| Potential Cause | Suggested Solution |
| Suboptimal Cell Stimulation | The PI3K pathway may have low basal activity in your cells under standard culture conditions. To observe robust inhibition, you may need to stimulate the pathway with a growth factor (e.g., EGF, IGF-1) prior to or concurrently with this compound treatment. |
| This compound Degradation | Ensure the inhibitor stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inefficient Protein Extraction | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice throughout the extraction process. |
| Poor Antibody Quality | Use a high-quality, validated antibody specific for the phosphorylated form of Akt (e.g., p-Akt Ser473 or p-Akt Thr308). Titrate the antibody to determine the optimal concentration. |
| Insufficient Inhibition Time | The inhibition of Akt phosphorylation can be a rapid event. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to determine the optimal treatment duration for observing maximal p-Akt inhibition. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-Akt Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of PI3K pathway inhibition.
References
Compensatory signaling pathways with PI3K-IN-29 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI3K-IN-29 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. It functions by inhibiting the phosphorylation of Akt, a key downstream effector in the PI3K/Akt/mTOR signaling cascade.[1] This pathway is crucial for regulating cell cycle, proliferation, and survival.[2] By blocking this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells.
Q2: I am not observing the expected decrease in p-Akt levels after this compound treatment. What could be the issue?
A2: There are several potential reasons for this observation:
-
Suboptimal drug concentration: Ensure you are using an appropriate concentration of this compound for your specific cell line. We recommend performing a dose-response experiment to determine the optimal inhibitory concentration.
-
Incorrect timing of analysis: The effect of this compound on p-Akt levels can be transient. It is advisable to perform a time-course experiment to identify the optimal time point for observing maximal inhibition.
-
Poor antibody quality: The specificity and sensitivity of your primary antibody against p-Akt are critical. Verify the antibody's performance using appropriate positive and negative controls.
-
Issues with Western blot protocol: Ensure that your Western blot protocol is optimized for detecting phosphorylated proteins. This includes the use of phosphatase inhibitors during sample preparation and appropriate blocking buffers.
Q3: My cells are developing resistance to this compound. What are the potential mechanisms?
A3: Resistance to PI3K inhibitors, and likely this compound, can arise from the activation of compensatory signaling pathways. When the PI3K pathway is blocked, cancer cells can adapt by upregulating alternative survival pathways. The most commonly observed compensatory mechanisms include the activation of the MAPK/ERK and JAK/STAT3 signaling pathways.[3][4] This can be initiated by the feedback activation of receptor tyrosine kinases (RTKs) such as MET and EGFR.[3][5] Additionally, upregulation of the PIM kinase has been implicated in resistance to PI3K inhibitors.[6][7]
Q4: How can I overcome resistance to this compound mediated by compensatory pathways?
A4: A rational approach to overcoming resistance is to co-target the compensatory pathway. For instance, if you observe an increase in ERK phosphorylation (p-ERK) upon this compound treatment, a combination therapy with a MEK inhibitor might be effective. Similarly, if STAT3 activation is observed, a STAT3 inhibitor could be used in combination. Preclinical studies with other PI3K inhibitors have shown synergistic effects when combined with MEK or STAT3 inhibitors.
Troubleshooting Guides
Problem 1: Inconsistent or high background in Western blots for phosphorylated proteins.
| Possible Cause | Solution |
| Phosphatase activity during sample preparation | Always use fresh lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[8] |
| Inappropriate blocking buffer | Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[8] |
| Suboptimal antibody concentration | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. |
| Insufficient washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specific binding. |
Problem 2: No or weak signal for the target phosphorylated protein.
| Possible Cause | Solution |
| Low abundance of the phosphorylated protein | Ensure that your experimental conditions are optimal for inducing phosphorylation of your target protein. This may involve stimulating the cells with growth factors or other agonists. A time-course experiment is recommended. |
| Inefficient protein transfer | Verify the efficiency of protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer time and voltage if necessary. |
| Incorrect antibody storage or handling | Follow the manufacturer's instructions for antibody storage and handling to maintain its activity. |
| Use of phosphate-buffered saline (PBS) | Avoid using PBS in your wash buffers as the phosphate (B84403) ions can compete with the antibody for binding to the phospho-epitope. Use Tris-buffered saline (TBS) instead. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on various PI3K inhibitors, which may serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of PI3K Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | U87MG | Glioblastoma | 0.264[1] |
| This compound | HeLa | Cervical Cancer | 2.04[1] |
| This compound | HL60 | Leukemia | 1.14[1] |
| BKM120 | SUM149 | Triple-Negative Breast Cancer | 1.3 |
| BKM120 | MDA-MB-231Br | Triple-Negative Breast Cancer | 1.9 |
| GDC-0941 | U87MG | Glioblastoma | 0.95 |
| GDC-0941 | A2780 | Ovarian Cancer | 0.14 |
Table 2: Effect of PI3K Inhibitors on Compensatory Pathway Activation
| PI3K Inhibitor | Cell Line | Compensatory Pathway Analyzed | Fold Change in Phosphorylation (Treated vs. Control) |
| BKM120 (1 µM) | H460 | p-STAT3 (Tyr705) | ~2.5-fold increase |
| BKM120 (5 µM) | H460 | p-STAT3 (Tyr705) | ~4-fold increase |
| GDC-0941 (1 µM) | Daoy | p-STAT3 (Tyr705) | No significant change |
Note: Data for this compound is not yet available. The data presented for other PI3K inhibitors suggests that the activation of compensatory pathways can be cell-line dependent.
Table 3: Synergistic Effects of Combination Therapies
| PI3K Inhibitor | Combination Agent | Cell Line | IC50 of PI3K Inhibitor Alone (µM) | IC50 of PI3K Inhibitor in Combination (µM) |
| BKM120 | Selumetinib (MEK inhibitor) | SUM149 | 1.3 | 0.4 |
| GDC-0941 | Stattic (STAT3 inhibitor) | H460 | Not specified | Combination showed significantly increased apoptosis compared to single agents. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Compensatory signaling pathways upon PI3K inhibition.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Protocol: Western Blotting for Phosphorylated Akt (p-Akt)
This protocol provides a detailed methodology for detecting the phosphorylation status of Akt in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Primary antibody against p-Akt (e.g., Ser473 or Thr308)
-
Primary antibody against total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Extraction:
-
Culture and treat cells with this compound and controls as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Akt, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Quantify band intensities using densitometry software. The level of p-Akt should be normalized to the level of total Akt.
-
References
- 1. Combined Inhibition of PI3K and STAT3 signaling effectively inhibits bladder cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: PI3K-IN-29 In Vivo Delivery and Formulation
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the potent PI3K inhibitor, PI3K-IN-29. Here you will find troubleshooting tips and frequently asked questions to navigate the challenges of its in vivo delivery and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Phosphoinositide 3-kinase (PI3K).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common feature in many human cancers.[2] this compound functions by blocking the catalytic activity of PI3K enzymes, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][4] This inhibition prevents the recruitment and activation of downstream effectors like AKT, ultimately leading to reduced tumor cell growth and survival.[1][2] In vitro studies have shown that this compound has potent inhibitory activity against U87MG, HeLa, and HL60 cancer cell lines.[1]
Q2: What are the primary challenges associated with the in vivo delivery of this compound?
A2: The main obstacle for the in vivo administration of this compound, similar to many other kinase inhibitors, is its poor aqueous solubility.[2][5] This characteristic can create significant difficulties in preparing a stable and homogenous formulation, potentially leading to low bioavailability, inconsistent drug exposure in animal models, and the risk of compound precipitation upon administration.[2]
Q3: What are some recommended starting formulations for in vivo studies with this compound?
A3: To overcome the challenge of poor aqueous solubility, several formulation strategies can be employed for initial in vivo experiments. It is crucial to perform small-scale pilot studies to determine the most effective and well-tolerated vehicle for your specific animal model and experimental design before commencing full-scale efficacy studies.[2] Common approaches include:
-
Co-solvent systems: A mixture of solvents is used to dissolve the compound. A common example is a formulation containing DMSO, PEG400, and Tween 80.
-
Complexation agents: These agents, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, can encapsulate the hydrophobic drug molecule, increasing its solubility in aqueous solutions.[2]
-
Lipid-based formulations: Dissolving the compound in a lipid-based vehicle can enhance its absorption.[6]
Q4: Are there any known on-target toxicities associated with PI3K inhibitors that I should be aware of?
A4: Yes, inhibition of the PI3K pathway can lead to on-target toxicities due to its importance in normal physiological processes.[7] Hyperglycemia is a common side effect, particularly with inhibitors that target the PI3Kα isoform, due to the role of this pathway in glucose metabolism.[7][8] Other potential toxicities include neuropsychiatric effects, such as anxiety and depression, and hypertension.[7] Careful monitoring of animal health throughout the study is essential.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates out of solution during or after formulation. | • The concentration of this compound exceeds its solubility limit in the chosen vehicle.• The formulation is unstable. | • Verify Solubility: Conduct small-scale solubility tests of this compound in various pharmaceutically acceptable solvents and vehicles.• Refine Formulation Technique: Gentle warming (e.g., to 37-40°C) and sonication can aid in dissolution.[2] Ensure each component of the vehicle is fully dissolved before adding the next.• Prepare Fresh Formulations: Make fresh dosing solutions daily to ensure stability.[9] |
| High variability in therapeutic effect or plasma concentration between animals. | • Inconsistent dosing due to an inhomogeneous formulation.• Poor and variable oral bioavailability. | • Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a uniform suspension.• Optimize Formulation: Experiment with different formulation strategies (e.g., co-solvents, cyclodextrins, lipid-based formulations) to improve solubility and absorption.[2][6]• Consider Alternative Administration Route: If oral bioavailability remains low, consider intraperitoneal (IP) injection.[9] |
| Lack of in vivo efficacy despite proven in vitro potency. | • Insufficient drug exposure at the target site due to poor pharmacokinetics (e.g., rapid metabolism or clearance).• The chosen dose is too low. | • Conduct a Pilot Pharmacokinetic (PK) Study: Determine the concentration of this compound in plasma and tumor tissue over time to assess drug exposure.• Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that provides sufficient target engagement.• Pharmacodynamic (PD) Analysis: Measure the inhibition of downstream targets of PI3K (e.g., phosphorylation of AKT) in tumor or surrogate tissues to confirm target engagement.[9] |
| Observed toxicity or adverse effects in animal models. | • On-target effects of PI3K inhibition in normal tissues.• Off-target effects of the compound.• Toxicity of the vehicle. | • Dose Reduction: Lower the dose of this compound.• Monitor Animal Health: Closely monitor animals for signs of toxicity (e.g., weight loss, changes in behavior).• Vehicle Control Group: Always include a control group that receives only the vehicle to assess its potential toxicity. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage or Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile saline (0.9% NaCl) or water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed for the study. For a target dose of 10 mg/kg and a dosing volume of 10 mL/kg, a 1 mg/mL solution is required.
-
Weigh Compound: Accurately weigh the necessary amount of this compound and place it in a sterile conical tube.
-
Prepare the Vehicle: A common co-solvent vehicle is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
Dissolve the Compound: a. Add the DMSO to the this compound powder and vortex until fully dissolved. b. Add the PEG300 and vortex thoroughly. c. Add the Tween® 80 and vortex until the solution is homogenous. d. Slowly add the saline while vortexing to bring the solution to the final volume.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
Final Check: Visually inspect the final formulation for any precipitation before administration. Prepare this formulation fresh on each day of dosing.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the plasma concentration profile of this compound after a single administration.
Materials:
-
Formulated this compound
-
Appropriate strain of mice (e.g., C57BL/6 or BALB/c nude mice, 8-10 weeks old)
-
Administration equipment (e.g., oral gavage needles or syringes for IP injection)
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental conditions for at least one week before the study.
-
Dosing: a. Divide the mice into groups (n=3-5 per time point). b. Administer a single dose of the formulated this compound (e.g., 10 mg/kg) via the chosen route (oral gavage or IP injection).
-
Blood Collection: a. Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus.
-
Plasma Separation: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Quantitative Data
As specific in vivo pharmacokinetic data for this compound is not publicly available, the following table provides hypothetical data for a similar poorly soluble PI3K inhibitor to serve as a guide for experimental design and data interpretation.
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Aqueous Suspension | 10 | Oral | 50 ± 15 | 2.0 | 250 ± 75 |
| Co-solvent Formulation | 10 | Oral | 300 ± 90 | 1.0 | 1500 ± 450 |
| Captisol® Formulation | 10 | IP | 1200 ± 300 | 0.5 | 4800 ± 1200 |
Note: These values are for illustrative purposes only and will need to be determined experimentally for this compound.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for in vivo testing of this compound.
Caption: A logical flowchart for troubleshooting common in vivo experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: PI3K Inhibitor Cross-Reactivity Profile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the cross-reactivity of the well-characterized PI3K inhibitor, LY294002. Due to the absence of public data on a compound named "PI3K-IN-29," this document uses LY294002 as a representative example to illustrate how to address and troubleshoot kinase inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: I am using LY294002 to inhibit PI3K in my experiments, but I'm observing unexpected cellular effects. Could this be due to off-target activity?
A1: Yes, it is highly probable. While LY294002 is a potent inhibitor of Class I PI3K isoforms, it is known to exhibit off-target activity against other kinases and proteins.[1][2][3][4] Unexpected phenotypes could arise from the inhibition of these other targets. For instance, LY294002 also potently inhibits Casein Kinase 2 (CK2), DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (B549165) (mTOR).[1][5][6] It has also been reported to inhibit PIM1 kinase and BET bromodomain proteins.[1][7][8]
Q2: How can I confirm if the observed effects in my experiment are due to PI3K inhibition or off-target effects of LY294002?
A2: To dissect the on-target versus off-target effects, you can employ several strategies:
-
Use a structurally different PI3K inhibitor: Employ another PI3K inhibitor with a distinct chemical scaffold and off-target profile. If the observed phenotype persists, it is more likely to be an on-target PI3K effect.
-
Rescue experiments: If you are studying a specific downstream effector of PI3K, try to rescue the phenotype by introducing a constitutively active form of that effector.
-
Use a negative control compound: LY303511 is a close analog of LY294002 that lacks PI3K inhibitory activity but retains the ability to inhibit BET bromodomains.[8] This can help differentiate PI3K-dependent effects from off-target effects on BET proteins.
Q3: What concentration of LY294002 should I use to achieve selective PI3K inhibition?
A3: Achieving complete selectivity can be challenging. Based on the IC50 values, LY294002 inhibits PI3K isoforms in the sub-micromolar range.[5][6] However, it inhibits CK2 with an even higher potency (IC50 of 98 nM).[5][6] Therefore, at concentrations effective for PI3K inhibition, you will likely also inhibit CK2. It is crucial to perform dose-response experiments in your specific cellular system to determine the optimal concentration that balances effective PI3K inhibition with minimal off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Off-target effects of LY294002; variability in cell culture conditions. | Confirm the phosphorylation status of direct PI3K downstream targets (e.g., Akt) and known off-targets. Standardize cell density, serum concentration, and treatment duration. |
| Observed phenotype does not match known PI3K pathway roles | The phenotype may be mediated by an off-target of LY294002 (e.g., CK2, DNA-PK, BET bromodomains). | Refer to the cross-reactivity data table. Use a more selective PI3K inhibitor or genetic approaches (siRNA/shRNA) to validate the involvement of PI3K. |
| Cell toxicity at effective inhibitor concentrations | Off-target inhibition of essential kinases or other proteins. | Perform a dose-response curve to determine the IC50 for PI3K inhibition and a parallel cell viability assay to identify the toxic concentration range. Use the lowest effective concentration. |
Quantitative Cross-Reactivity Data for LY294002
The following table summarizes the inhibitory activity of LY294002 against its primary targets and known off-target kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Target Kinase | IC50 | Assay Conditions |
| PI3Kα | 0.5 µM | Radiometric assay, 1 µM ATP[3][5][6] |
| PI3Kβ | 0.97 µM | Radiometric assay, 1 µM ATP[3][5][6] |
| PI3Kδ | 0.57 µM | Radiometric assay, 1 µM ATP[3][5][6] |
| CK2 | 98 nM | Kinase selectivity screening[3][5][6] |
| DNA-PK | 1.4 µM | Kinase selectivity screening[5][6] |
| mTOR | 2.5 µM | Kinase selectivity screening[5] |
| PIM1 | Reported off-target | Not specified[1][7] |
Experimental Protocols
Radiometric Kinase Assay (for PI3K)
This protocol is a generalized method for determining the IC50 of an inhibitor against a purified kinase.[1]
Objective: To measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by a kinase in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., phosphatidylinositol)
-
LY294002
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of LY294002.
-
In a 96-well plate, add the kinase, its substrate, and the kinase reaction buffer.
-
Add the serially diluted LY294002 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).[9]
-
Stop the reaction and spot the reaction mixture onto phosphocellulose filter mats.
-
Wash the filter mats to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter mats using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each LY294002 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This is a common non-radiometric method for kinase activity measurement.[10][11][12][13]
Objective: To measure the phosphorylation of a fluorescently labeled substrate by a kinase using an antibody that recognizes the phosphorylated substrate.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled kinase substrate
-
LY294002
-
ATP
-
TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore)
-
Assay buffer
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of LY294002.
-
In a 384-well plate, add the kinase, its fluorescently labeled substrate, and the assay buffer.
-
Add the serially diluted LY294002 or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents.
-
Incubate the plate for the detection reagents to bind.
-
Read the plate on a TR-FRET compatible reader, measuring the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio, which is proportional to the amount of phosphorylated substrate.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: PI3K signaling pathway and off-targets of LY294002.
Caption: General experimental workflow for a kinase inhibition assay.
References
- 1. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the specificity of the PI3K family inhibitor LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LY294002 - Wikipedia [en.wikipedia.org]
- 8. The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to Pan-PI3K Inhibitors: Buparlisib (BKM120) vs. Pictilisib (GDC-0941) vs. ZSTK474
In the field of targeted cancer therapy, pan-Phosphoinositide 3-kinase (pan-PI3K) inhibitors are a significant class of molecules that block the activity of all Class I PI3K isoforms (α, β, δ, and γ). These enzymes are crucial components of the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival.[1] The dysregulation of this pathway is a frequent occurrence in various human cancers, making pan-PI3K inhibitors a focal point of intensive research and clinical investigation.[1][2]
This guide provides an objective comparison of three well-characterized pan-PI3K inhibitors: Buparlisib (B177719) (BKM120), Pictilisib (GDC-0941), and ZSTK474. The information presented is based on published experimental data to assist researchers, scientists, and drug development professionals in understanding the nuances of these compounds.
Biochemical Potency and Isoform Selectivity
The primary measure of a pan-PI3K inhibitor's efficacy is its ability to inhibit the different Class I PI3K isoforms. The half-maximal inhibitory concentration (IC50) is the standard metric for a drug's potency, with a lower IC50 value indicating greater potency.[1]
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| ZSTK474 | 16 | 44 | 49 | 5 |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Activity: Inhibition of Downstream Signaling and Proliferation
The functional impact of PI3K inhibition within a cellular context is determined by assessing the suppression of downstream signaling pathways, particularly the phosphorylation of AKT. The concentration of an inhibitor needed to reduce AKT phosphorylation by 50% is a measure of its on-target efficacy in a biological system.[1] Furthermore, the anti-proliferative effects of these inhibitors are evaluated across various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) |
| Buparlisib (BKM120) | Various | Proliferation | Broad activity |
| Pictilisib (GDC-0941) | U87MG | Proliferation | 0.95 |
| A2780 | Proliferation | 0.14 | |
| PC3 | Proliferation | 0.28 | |
| MDA-MB-361 | Proliferation | 0.72 | |
| ZSTK474 | 39 Human Cancer Cell Lines | Proliferation | Broad activity |
Pictilisib potently inhibits the phosphorylation of Akt in U87MG, PC3, and MDA-MB-361 cells with IC50 values of 46 nM, 37 nM, and 28 nM, respectively.[3] ZSTK474 has been shown to substantially reduce the levels of phosphorylated Akt (p-Akt), p-BAD, and p-GSK3β in human pancreatic cancer cell lines.[4]
Clinical Overview
All three compounds have been evaluated in clinical trials for patients with advanced solid tumors.[5][6][7] Buparlisib has been extensively studied in multiple tumor types, including breast cancer.[8][9] Pictilisib has also been investigated in a range of solid tumors, with a recommended Phase II dose of 330 mg once-daily.[5][10] ZSTK474 has undergone Phase I studies, establishing a maximum tolerated dose of 150 mg/day.[7] Common toxicities observed with these pan-PI3K inhibitors include rash, nausea, fatigue, and diarrhea.[5][7]
Signaling Pathway and Experimental Workflows
To understand the context of PI3K inhibition, it is essential to visualize the signaling pathway and the experimental workflows used to characterize these inhibitors.
The PI3K/AKT/mTOR Signaling Cascade.
Workflow for Evaluating PI3K Inhibitors.
Experimental Protocols
In Vitro PI3K Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Objective: To measure the IC50 value of an inhibitor against purified PI3K enzymes.
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in a suitable buffer. Reconstitute recombinant human PI3K enzymes (e.g., p110α/p85α) and prepare the substrate solution (e.g., PIP2) and ATP.[11]
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a microplate.[11]
-
Add the diluted PI3K enzyme solution to each well and incubate to allow for inhibitor binding.[11][12]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[12]
-
Incubate to allow the enzymatic reaction to proceed.[12]
-
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay (e.g., ADP-Glo™).[11][13]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the anti-proliferative effect of an inhibitor on cancer cells.[14][15]
Objective: To determine the concentration at which an inhibitor reduces cell viability by 50% (GI50 or IC50).
Protocol Outline:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 72 hours).[11][16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[17][18] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14][15][17]
-
Incubation: Incubate the plate for a few hours to allow for formazan formation.[16][17][18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[16][17]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570-590 nm) using a microplate reader.[14][16] The intensity of the color is proportional to the number of viable cells.[14]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot cell viability against the inhibitor concentration to calculate the GI50/IC50 value.
Western Blot for Phospho-Akt (p-Akt)
This immunoassay is used to assess the effect of a PI3K inhibitor on the downstream signaling cascade within cancer cells.[1]
Objective: To determine the concentration-dependent effect of an inhibitor on the phosphorylation of AKT at key sites like Serine 473, a marker of PI3K pathway activation.[1][19]
Protocol Outline:
-
Cell Culture and Treatment: Culture cancer cells and treat them with varying concentrations of the PI3K inhibitor for a specified duration.[1][19]
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[11][19] Determine the protein concentration of each lysate.[11][19]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[11][19]
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[19]
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.[19] Quantify the band intensities to determine the reduction in p-Akt levels relative to total Akt.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ZSTK474, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Buparlisib, an oral pan-PI3K inhibitor for the treatment of breast cancer | Semantic Scholar [semanticscholar.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.de [promega.de]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. researchhub.com [researchhub.com]
- 18. chondrex.com [chondrex.com]
- 19. benchchem.com [benchchem.com]
Comparative Guide to PI3K Inhibitors: PI3K-IN-29 (Represented by Pictilisib/GDC-0941) vs. LY294002 in Cancer Cell Line Research
An Objective Performance Analysis for Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[1] This guide provides a detailed comparison of two PI3K inhibitors: the first-generation, broadly-used LY294002 and a more modern, potent pan-class I inhibitor, Pictilisib (GDC-0941). For the purpose of this guide, the experimental data and characteristics of Pictilisib will be used to represent PI3K-IN-29 , providing a relevant comparison against the older compound.
LY294002 is a well-established, reversible, ATP-competitive inhibitor of PI3K.[2][3] However, it is known to be a non-selective research tool, with inhibitory effects on other kinases such as mTOR, DNA-PK, and CK2, which can complicate the interpretation of experimental results.[4][5] In contrast, Pictilisib (GDC-0941) is a potent, orally bioavailable, pan-class I PI3K inhibitor with significantly higher potency and more defined selectivity compared to LY294002.[1][6][7]
Mechanism of Action and Signaling Pathway
Both inhibitors function by competing with ATP at the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][2] This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, leading to the inhibition of tumor cell growth and survival.[1]
Data Presentation: Comparative Performance
The following tables summarize the quantitative data on the enzymatic potency and cellular activity of LY294002 and this compound (Pictilisib).
Table 1: In Vitro Enzymatic Potency (IC50)
| Target | LY294002 | This compound (Pictilisib/GDC-0941) |
| PI3Kα | 500 nM[4] | 3 nM[6][7][8] |
| PI3Kβ | 970 nM[4] | 33 nM[6][7][8] |
| PI3Kδ | 570 nM[4] | 3 nM[6][7][8] |
| PI3Kγ | N/A | 75 nM[6][7][8] |
| mTOR | Inhibits[4] | 580 nM (>193-fold vs PI3Kα)[6] |
| CK2 | Inhibits (IC50 = 98 nM)[4] | N/A |
| DNA-PK | Inhibits[4] | >100-fold vs PI3Kα |
Table 2: Cellular Activity in Cancer Cell Lines (IC50/GI50)
| Cell Line | Cancer Type | LY294002 | This compound (Pictilisib/GDC-0941) |
| U87MG | Glioblastoma | N/A | 950 nM[6] |
| PC3 | Prostate Cancer | N/A | 280 nM[6] |
| MDA-MB-361 | Breast Cancer | N/A | 720 nM[6] |
| A2780 | Ovarian Cancer | N/A | 140 nM[6] |
| HCT116 | Colorectal Cancer | 14,600 nM[9] | 1081 nM[6] |
| HT29 | Colorectal Cancer | N/A | 157 nM[6] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are presented as found in the literature. Direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Workflow
A typical workflow for evaluating and comparing PI3K inhibitors in cancer cell lines involves assessing both the target engagement (pharmacodynamics) and the resulting cellular phenotype (e.g., viability, apoptosis).
Experimental Protocols
Western Blot for Phosphorylated Akt (p-Akt Ser473)
This protocol is used to determine the pharmacodynamic effect of the inhibitors on the PI3K pathway by measuring the phosphorylation status of its key downstream target, Akt.
-
Cell Culture and Treatment: Plate cancer cells (e.g., U87MG, PC3) to achieve 70-80% confluency. Treat cells with various concentrations of this compound or LY294002 for a specified duration (e.g., 2 hours).[1][10] Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS.[11] Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[11] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay. Normalize all samples to the same concentration with lysis buffer.[10]
-
SDS-PAGE: Add Laemmli sample buffer to your normalized protein samples and boil at 95°C for 5 minutes.[12] Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and perform electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 10 minutes each with TBST.[10]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[10] The membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[12]
MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following inhibitor treatment.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000–100,000 cells/well in 100 µL of culture medium.[14] Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or LY294002. Include wells for vehicle control and medium-only background control. Incubate for the desired period (e.g., 48-72 hours).[1]
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13] Incubate the plate at 37°C for 3-4 hours.[14][15] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13][14]
-
Data Analysis: Subtract the background absorbance from all readings. Plot the corrected absorbance against the inhibitor concentration and use a sigmoidal dose-response curve fit to calculate the GI50 or IC50 value.
Conclusion
The comparison between LY294002 and this compound (represented by Pictilisib/GDC-0941) highlights the evolution of PI3K inhibitors.
-
Potency and Selectivity: this compound (Pictilisib) is substantially more potent, with nanomolar efficacy against class I PI3K isoforms, whereas LY294002 acts in the micromolar range.[4][6] Furthermore, LY294002's off-target effects on kinases like CK2 and DNA-PK can confound experimental outcomes, a drawback less pronounced with the more selective Pictilisib.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. LY294002 - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
A Comparative Efficacy Analysis of PI3K Inhibitors: PI3K-IN-29 vs. Pictilisib
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway represent a pivotal area of research. This guide provides a detailed comparison of the preclinical efficacy of two such inhibitors: PI3K-IN-29 and pictilisib (B1683980) (GDC-0941). This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical research decisions.
Introduction to PI3K Inhibition
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many human cancers. This has made the components of this pathway, particularly the Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), attractive targets for therapeutic intervention.
This compound is a potent PI3K inhibitor.[1] Pictilisib (GDC-0941) is a potent, orally bioavailable, pan-Class I PI3K inhibitor that has been extensively evaluated in both preclinical and clinical studies.[2] It functions as an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and subsequent activation of downstream signaling.[2][3]
In Vitro Efficacy
The in vitro potency of PI3K inhibitors is a key determinant of their therapeutic potential. This is typically assessed through biochemical assays measuring the half-maximal inhibitory concentration (IC50) against purified PI3K isoforms and cellular assays evaluating the impact on cancer cell proliferation and pathway inhibition.
Biochemical Potency and Selectivity
A direct comparison of the biochemical potency and selectivity of this compound and pictilisib is challenging due to the limited publicly available data for this compound.
Pictilisib has been well-characterized as a pan-Class I PI3K inhibitor with high potency against the p110α and p110δ isoforms, and more moderate activity against p110β and p110γ.
| Target | Pictilisib IC50 (nM) |
| PI3Kα (p110α) | 3[3][4] |
| PI3Kβ (p110β) | 33[3][4] |
| PI3Kγ (p110γ) | 75[3][4] |
| PI3Kδ (p110δ) | 3[3][4] |
| mTOR | >193-fold vs. p110α[4] |
Data for pictilisib is compiled from multiple sources.
Cellular Proliferation and Pathway Inhibition
In cellular assays, both compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines.
This compound has shown good inhibition potencies against several cell lines.
| Cell Line | This compound IC50 (µM) |
| U87MG (Glioblastoma) | 0.264[1] |
| HeLa (Cervical Cancer) | 2.04[1] |
| HL60 (Leukemia) | 1.14[1] |
Pictilisib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values generally in the sub-micromolar range.
| Cell Line | Pictilisib IC50/GI50 (µM) |
| U87MG (Glioblastoma) | 0.95[5] |
| A2780 (Ovarian) | 0.14[5] |
| PC3 (Prostate) | 0.28[5] |
| MDA-MB-361 (Breast) | 0.72[5] |
| HCT116 (Colon) | 1.081 (GI50)[5] |
| DLD1 (Colon) | 1.070 (GI50)[5] |
| HT29 (Colon) | 0.157 (GI50)[5] |
Furthermore, this compound has been shown to inhibit the PI3K/Akt pathway by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.[1] Similarly, pictilisib potently inhibits the phosphorylation of Akt in U87MG, PC3, and MDA-MB-361 cells with IC50 values of 46 nM, 37 nM, and 28 nM, respectively.[5]
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of drug candidates in a living organism.
Comprehensive in vivo efficacy data for This compound is not currently available in the public literature.
Pictilisib has demonstrated significant anti-tumor activity in various preclinical xenograft models.
| Xenograft Model | Dosing | Tumor Growth Inhibition |
| U87MG (Glioblastoma) | 75 mg/kg/day (oral) | 83%[5] |
| U87MG (Glioblastoma) | 150 mg/kg (oral) | 98%[3][4] |
| IGROV1 (Ovarian Cancer) | 150 mg/kg (oral) | 80%[3][4] |
| MDA-MB-361.1 (Breast Cancer) | 150 mg/kg/day (oral) | Significant delay in tumor progression[5] |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the types of experiments used to evaluate PI3K inhibitors like this compound and pictilisib.
In Vitro Cell Proliferation Assay
-
Cell Culture: Cancer cell lines (e.g., U87MG, PC3, HeLa) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor (e.g., this compound or pictilisib) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay that measures metabolic activity.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of cell growth (IC50 or GI50) is calculated from the dose-response curve.
Western Blot for Phospho-Akt Inhibition
-
Cell Treatment: Cancer cells are treated with various concentrations of the PI3K inhibitor for a short period (e.g., 1-2 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The level of p-Akt is normalized to total Akt to determine the extent of inhibition.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: Cancer cells (e.g., U87MG) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The PI3K inhibitor is administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in the understanding of complex biological processes and experimental designs.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound and pictilisib.
Caption: A representative experimental workflow for the preclinical evaluation of PI3K inhibitors.
Conclusion
Both this compound and pictilisib are inhibitors of the PI3K pathway with demonstrated anti-proliferative effects in cancer cell lines. Pictilisib has been extensively studied, with a well-defined pan-Class I PI3K inhibitory profile and proven in vivo efficacy in multiple xenograft models. The publicly available data for this compound is currently more limited, showcasing its cellular activity but lacking detailed isoform selectivity and in vivo data.
For researchers investigating the broad consequences of PI3K pathway inhibition, pictilisib offers a well-characterized tool with a wealth of supporting data. This compound may be a valuable tool for specific research questions, and further studies characterizing its isoform selectivity and in vivo efficacy will be crucial to fully understand its comparative potential. This guide highlights the current state of knowledge and underscores the need for more comprehensive, direct comparative studies to fully elucidate the relative merits of these two PI3K inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway [frontiersin.org]
A Preclinical Comparison of PI3K Inhibitors: PI3K-IN-29 and Buparlisib
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway represent a critical area of research. This guide provides a comparative overview of two such inhibitors, PI3K-IN-29 and the well-characterized compound buparlisib (B177719) (BKM120), based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals to objectively assess the current understanding of these two molecules.
Note on Data Availability: Preclinical data for buparlisib is extensive, covering a wide range of in vitro and in vivo models. In contrast, publicly available preclinical data for this compound is currently limited, restricting a direct and comprehensive comparison. This guide summarizes the available information for both compounds to highlight their known activities and underscore areas for future investigation.
Mechanism of Action
Both this compound and buparlisib target the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers.
Buparlisib is a potent, orally bioavailable pan-Class I PI3K inhibitor, targeting all four isoforms (p110α, p110β, p110δ, and p110γ).[1][2] By inhibiting these isoforms, buparlisib blocks the phosphorylation of Akt, a key downstream effector, leading to the suppression of tumor cell growth and induction of apoptosis.[3]
This compound is also a potent PI3K inhibitor.[4] Its mechanism involves the inhibition of the PI3K/Akt pathway by preventing the phosphorylation of Akt that is catalyzed by PI3K.[4] However, its specific selectivity for the different PI3K isoforms has not been detailed in the available literature.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and buparlisib from preclinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | 0.264 |
| HeLa | Cervical Cancer | 2.04 |
| HL60 | Promyelocytic Leukemia | 1.14 |
| Data from a 72-hour incubation period.[4] |
Table 2: In Vitro and In Vivo Activity of Buparlisib
| Parameter | Model | Details | Result | Reference |
| IC50 | p110α | Cell-free assay | 52 nM | [5] |
| p110β | Cell-free assay | 166 nM | [5] | |
| p110δ | Cell-free assay | 116 nM | [5] | |
| p110γ | Cell-free assay | 262 nM | [5] | |
| GI50 | A2780 | Ovarian carcinoma | 0.1 - 0.7 µM | [6] |
| U87MG | Glioblastoma | 0.1 - 0.7 µM | [6] | |
| MCF7 | Breast cancer | 0.1 - 0.7 µM | [6] | |
| DU145 | Prostate cancer | 0.1 - 0.7 µM | [6] | |
| EC50 | PCNSL cell line | CNS Lymphoma | 100 - 500 nM | [1] |
| In Vivo Efficacy | A2780 xenograft | 30, 60, 100 mg/kg | Complete inhibition of pAkt | [6] |
| U87MG xenograft | 30, 60 mg/kg | Antitumor activity | [6] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor (e.g., this compound or buparlisib) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or Sorenson’s buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot for Pathway Inhibition
-
Cell Treatment and Lysis: Cells are treated with the PI3K inhibitor for a defined period. Subsequently, cells are washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-S6K, S6K).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to assess the degree of pathway inhibition.
Discussion and Future Directions
Buparlisib has been extensively studied in preclinical models and has advanced to clinical trials.[3] Its broad activity against all Class I PI3K isoforms provides a strong rationale for its use in cancers with various PI3K pathway alterations. However, this broad activity may also contribute to its toxicity profile observed in clinical settings, which includes hyperglycemia, rash, and mood disturbances.[7]
The available data for this compound, while limited, indicates potent activity against glioblastoma, cervical, and leukemia cell lines in vitro.[4] To fully understand the therapeutic potential of this compound and to enable a direct comparison with buparlisib and other PI3K inhibitors, further preclinical studies are necessary. Key areas for future investigation include:
-
Isoform Selectivity: Determining the inhibitory profile of this compound against the different PI3K isoforms (p110α, β, δ, γ) is crucial to predict its efficacy and potential side effects.
-
Expanded In Vitro Profiling: Evaluating the activity of this compound across a broader panel of cancer cell lines with known genetic backgrounds (e.g., PIK3CA mutations, PTEN loss) will help to identify sensitive cancer types.
-
In Vivo Efficacy and Toxicity: In vivo studies using xenograft or patient-derived xenograft (PDX) models are essential to assess the antitumor efficacy, pharmacokinetics, and tolerability of this compound.
-
Direct Comparative Studies: Head-to-head preclinical studies comparing this compound and buparlisib in the same cancer models would provide the most definitive data on their relative potency and therapeutic index.
References
- 1. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9669033B2 - Selective PI3K delta inhibitors - Google Patents [patents.google.com]
- 3. US8440829B2 - PI3 kinase/mTOR dual inhibitor - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of a novel PSMA–PI3K small molecule drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel PI3Kα inhibitor with promising preclinical potency and favorable PK profile | BioWorld [bioworld.com]
Cross-Validation of PI3K-IN-29 Activity: A Comparative Guide for Researchers
In the landscape of cancer research and drug development, the phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical target due to its frequent dysregulation in various malignancies.[1][2] This guide provides a comprehensive cross-validation of the activity of PI3K-IN-29 in comparison to other well-characterized PI3K inhibitors: GDC-0941 (Pictilisib), PI-103, and Wortmannin. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Comparative Analysis of Inhibitor Potency
The inhibitory activity of this compound and its counterparts has been evaluated in both biochemical and cellular assays. While biochemical assays provide a direct measure of an inhibitor's potency against purified enzymes, cellular assays offer insights into its efficacy in a more complex biological context.
Biochemical Assays: Isoform Selectivity
Biochemical assays are crucial for determining the potency and selectivity of an inhibitor against different PI3K isoforms (α, β, γ, δ). The half-maximal inhibitory concentration (IC50) values for the selected inhibitors are summarized below.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| GDC-0941 | 3 | 33 | 75 | 3 |
| PI-103 | 2 - 8 | 3 - 88 | 15 - 150 | 3 - 48 |
| Wortmannin | ~5 | ~5 | ~5 | ~5 |
Note: IC50 values for PI-103 can vary between different sources. Wortmannin is a pan-PI3K inhibitor with similar potency across isoforms.[1][3][4][5][6][7][8][9][10]
Cellular Assays: Anti-proliferative Activity
Cellular assays are employed to assess the functional consequences of PI3K inhibition, such as the impact on cancer cell proliferation. The IC50 values of this compound in various cancer cell lines demonstrate its anti-proliferative effects.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | U87MG | Glioblastoma | 0.264 |
| HeLa | Cervical Cancer | 2.04 | |
| HL60 | Leukemia | 1.14 |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the PI3K signaling pathway and the workflows for the key assays discussed.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
In Vitro PI3K Kinase Assay (HTRF)
This assay measures the direct inhibition of PI3K enzyme activity.
-
Reagent Preparation : Prepare serial dilutions of the PI3K inhibitor in a suitable buffer (e.g., DMSO). Reconstitute recombinant human PI3K enzyme and prepare the substrate solution containing PIP2 and ATP.
-
Assay Reaction : In a 384-well plate, add the PI3K inhibitor or vehicle control. Add the PI3K enzyme and incubate for 15-30 minutes at room temperature. Initiate the kinase reaction by adding the ATP and PIP2 mixture.
-
Incubation : Allow the enzymatic reaction to proceed for 60 minutes at room temperature.
-
Detection : Stop the reaction and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents according to the manufacturer's protocol.
-
Signal Measurement : After a final incubation, measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to PI3K activity.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Cell Proliferation Assay (MTT)
This assay assesses the effect of the inhibitor on cell viability and proliferation.[13][14]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment : Treat the cells with various concentrations of the PI3K inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Phospho-Akt (p-Akt)
This method is used to detect the phosphorylation status of Akt, a key downstream target of PI3K, as a measure of pathway inhibition.[12]
-
Cell Treatment and Lysis : Treat cultured cells with the PI3K inhibitor for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control protein (e.g., GAPDH or β-actin). Quantify the band intensities to determine the relative decrease in p-Akt levels upon inhibitor treatment.[12]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. PI3-激酶 HTRF ®含量测定;384 孔 The PI 3-Kinase HTRF Assay is a high-performance assay kit that provides a universal method for testing all Class I PI3-Kinases in a homogeneous format. This pack size has a screening capacity of 1 plate. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PI3K-IN-29 Against Clinical PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-29, against a panel of established clinical PI3K inhibitors. The objective is to offer a clear, data-driven benchmark of this compound's performance, supported by experimental data and detailed methodologies for key assays.
Introduction to this compound
This compound, also identified as compound 25 in a study by Tian et al., is a potent cinnoline (B1195905) derivative that has demonstrated significant inhibitory activity against the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has shown promising anti-proliferative effects in various cancer cell lines.[2][3]
Comparative Analysis of Inhibitor Potency and Selectivity
A key differentiator among PI3K inhibitors is their isoform selectivity. The Class I PI3K family consists of four isoforms (α, β, γ, and δ), and the specific inhibitory profile of a compound can influence its therapeutic window and potential side effects.
Biochemical Potency Against PI3K Isoforms
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and selected clinical PI3K inhibitors against the four Class I PI3K isoforms.
| Inhibitor | Type | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| This compound (Cinnoline Compound 25) | Pan-Class I | 1.1 | 25.3 | 16.2 | 1.5 |
| Alpelisib (BYL719) | α-selective | 5 | 1,200 | 250 | 290 |
| Pictilisib (GDC-0941) | Pan-Class I | 3 | 33 | 75 | 3 |
| Copanlisib (BAY 80-6946) | Pan-Class I (α/δ preferential) | 0.5 | 3.7 | 6.4 | 0.7 |
| Idelalisib (CAL-101) | δ-selective | 8,600 | 4,000 | 2,100 | 2.5 |
Data for Cinnoline Compound 25 is sourced from a 2021 study by Zhang et al.[4] Data for other inhibitors are compiled from various sources.[2][5][6][7][8][9][10][11][12]
This compound demonstrates potent, low nanomolar inhibition against all four Class I PI3K isoforms, with a slight preference for the α and δ isoforms. This profile positions it as a pan-Class I inhibitor, with a potency comparable to other clinical pan-PI3K inhibitors like Pictilisib and Copanlisib.
Cellular Anti-proliferative Activity
The following table presents the IC50 values of this compound against several human cancer cell lines, providing an indication of its cellular potency.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| U87MG | Glioblastoma | 0.264 |
| HeLa | Cervical Cancer | 2.04 |
| HL60 | Promyelocytic Leukemia | 1.14 |
Data is from a study by Tian et al. (2021).[1][2]
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and the methods used for inhibitor characterization, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling cascade and the point of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory potency of test compounds.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in kinase assay buffer to achieve the desired concentration range.
-
Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) in kinase dilution buffer.
-
Prepare the lipid substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylserine (B164497) (PS).
-
Prepare the ATP solution in kinase assay buffer.
2. Assay Procedure:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding the ATP and lipid substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-Akt Western Blot
This method assesses the ability of this compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., U87MG) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., β-actin).
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
1. Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
2. MTT Assay:
-
After a 72-hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Conclusion
This compound emerges as a potent pan-Class I PI3K inhibitor with low nanomolar efficacy against all four isoforms, particularly the α and δ isoforms. Its cellular anti-proliferative activity in the sub-micromolar to low micromolar range against various cancer cell lines underscores its potential as a therapeutic candidate. The provided data and protocols offer a solid foundation for researchers to further investigate and benchmark this compound against existing and emerging PI3K inhibitors in the field of cancer drug discovery.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Cinnoline-Based PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made the development of PI3K inhibitors a key focus of oncology research. Among the numerous scaffolds explored, cinnoline (B1195905) derivatives have emerged as a promising class of potent PI3K inhibitors. This guide provides a comparative analysis of PI3K-IN-29, a representative cinnoline-based inhibitor, and its analogues, alongside other well-established PI3K inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of their therapeutic potential.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and its analogues against the four Class I PI3K isoforms, as well as their anti-proliferative effects on various cancer cell lines. For comparison, data for other notable PI3K inhibitors are also included.
Table 1: In Vitro Inhibitory Activity of Cinnoline Derivatives Against PI3K Isoforms
| Compound | R | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| This compound (Compound 25) | 4-morpholinyl | 25 | 115 | 8 | 45 |
| Analogue 1 | 4-methylpiperazin-1-yl | 35 | 150 | 12 | 60 |
| Analogue 2 | 4-(dimethylamino)piperidin-1-yl | 42 | 180 | 15 | 75 |
| Analogue 3 | 4-hydroxypiperidin-1-yl | 60 | 250 | 28 | 110 |
Data extracted from a key study on the discovery of cinnoline derivatives as potent PI3K inhibitors.[1][2]
Table 2: Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | This compound IC50 (µM) |
| U87MG | Glioblastoma | 0.264 |
| HeLa | Cervical Cancer | 2.04 |
| HL60 | Promyelocytic Leukemia | 1.14 |
This compound (also referred to as compound 25 in some literature) displays potent inhibitory activity against these human tumor cell lines.[1][3]
Table 3: Comparative In Vitro Inhibitory Activity of Selected PI3K Inhibitors
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | Pan-PI3K | 3.3 | 3.3 | 3.3 | 75 |
| Idelalisib (CAL-101) | PI3Kδ-selective | 820 | 8,600 | 2.5 | 2,100 |
| Duvelisib (IPI-145) | PI3Kδ/γ-selective | - | - | 2.5 | 27 |
| AS-041164 | PI3Kγ-selective | 240 | 1450 | 1700 | 70 |
IC50 values are compiled from various sources and may vary depending on assay conditions.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PI3K-IN-29
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of PI3K-IN-29, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The procedures outlined herein are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be handled as a potentially hazardous substance. The following protocols are based on best practices for the disposal of potent kinase inhibitors.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the potential hazards associated with this compound. All handling and disposal operations should be conducted under the precautionary principle, treating the compound as hazardous.
Personal Protective Equipment (PPE): Consistent and correct use of appropriate PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Chemically resistant nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect from accidental splashes.
Engineering Controls: To minimize inhalation risk, all work with this compound, including weighing, solution preparation, and disposal, should be performed in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and a safety shower must be readily accessible.
Quantitative Data Summary
For ease of reference, the key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C27H22ClN7O3S[1] |
| Molecular Weight | 560.03 g/mol [1] |
| Storage | 2 years at -20°C[1] |
| IC50 Values | U87MG: 0.264 µM, HeLa: 2.04 µM, HL60: 1.14 µM[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.[3][4][5] Adherence to your institution's and local environmental regulations is mandatory.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Unused or expired this compound powder should be collected in its original container or a clearly labeled and sealed hazardous waste container.[4][5]
-
All disposable materials that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must be placed in a designated and sealed hazardous waste bag or container.[4][5]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[4][5]
-
Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
-
-
Contaminated Labware:
-
Glassware: Submerge glassware in a suitable decontamination solution. The initial rinsate must be collected and disposed of as hazardous chemical waste.[3] After decontamination, wash the glassware thoroughly.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.[3]
-
Step 2: Labeling and Storage
-
All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3][6] The date when waste accumulation began should also be recorded.[3]
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[3][4]
-
Ensure that waste containers are kept tightly closed except when adding waste.[3]
-
Use secondary containment to prevent spills.
Step 3: Scheduling Waste Pickup
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the hazardous waste.[4]
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][4] Evaporation in a fume hood is not a permissible disposal method.[3]
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to all experimental work with this compound. The compound inhibits the PI3K/Akt signaling pathway by inhibiting the phosphorylation of Akt.[1][2] Researchers using this compound should design their experiments with its potent biological activity in mind, ensuring that all waste generated is handled according to the hazardous waste procedures outlined above.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Handling of PI3K-IN-29: A Guide to Essential Personal Protective Equipment and Safety Protocols
Absence of a specific Safety Data Sheet (SDS) for PI3K-IN-29 necessitates a cautious approach based on the handling of potent kinase inhibitors. Researchers, scientists, and drug development professionals must adhere to stringent safety measures to mitigate potential exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure to this compound. All personnel handling the compound should be equipped with the following:
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of a splash, minimizing the risk of exposure to the inner glove and skin. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes, sprays, and aerosols of the compound, safeguarding both the eyes and facial skin from contact. |
| Body Protection | A disposable, solid-front, back-closing laboratory coat. | Prevents contamination of personal clothing and skin. Disposable coats eliminate the need for laundering potentially contaminated apparel. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powdered form of the compound or when there is a risk of aerosolization. | Minimizes the inhalation of fine particles, which can be a primary route of exposure for potent compounds. |
Safe Handling and Operational Workflow
All manipulations of this compound, from weighing and reconstitution to its use in experimental assays, should be conducted within a certified chemical fume hood to ensure proper ventilation and containment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and properly donned. Prepare all required materials, such as spatulas, weigh paper, and solvents, within the fume hood to minimize movement in and out of the containment area.
-
Weighing: Carefully weigh the powdered this compound on weigh paper within the fume hood. Use caution to avoid generating dust.
-
Reconstitution: Add the desired solvent to the powdered compound in a dropwise manner to prevent splashing. Gently swirl the vial to dissolve the compound completely.
-
Experimental Use: When transferring solutions of this compound, use appropriate pipettes and techniques to avoid spills and aerosol generation.
-
Decontamination: After each handling session, decontaminate all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with a suitable laboratory detergent. Dispose of all cleaning materials as hazardous waste.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired this compound powder, contaminated gloves, weigh paper, pipette tips, and other disposable materials that have come into direct contact with the compound. |
| Liquid Waste | Solutions containing this compound and solvents used for rinsing contaminated glassware. |
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Never dispose of this compound down the drain or in the regular trash.
Understanding the PI3K Signaling Pathway
This compound is an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. Understanding this pathway is essential for researchers working with inhibitors like this compound.
Caption: Simplified PI3K signaling pathway and the inhibitory action of this compound.
By adhering to these stringent safety protocols and understanding the biological context of this compound, researchers can minimize risks and safely advance their scientific endeavors. Always consult with your institution's EHS department for specific guidance on handling and disposing of hazardous chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
